5-Fluoromethylornithine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
116292-10-5 |
|---|---|
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11) |
InChI-Schlüssel |
PRNUWRQQLDXHRZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyme |
5-fluoromethylornithine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
5-Fluoromethylornithine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ornithine Aminotransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoromethylornithine (5-FMOrn), a pivotal molecule in the study of amino acid metabolism. Initially identified as the first specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), 5-FMOrn has become an invaluable tool for investigating the physiological and pathological roles of ornithine metabolism. This document details the discovery of 5-FMOrn, provides a thorough examination of its chemical synthesis, elucidates its mechanism of action, and explores the downstream signaling pathways affected by its inhibitory activity. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Significance
This compound (MDL 72912) was first described in 1988 as a highly specific and potent irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT)[1][2][3][4]. OAT is a mitochondrial enzyme that plays a crucial role in the regulation of ornithine levels by catalyzing the transfer of the δ-amino group of L-ornithine to 2-oxoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate[5]. The discovery of 5-FMOrn was significant as it provided a tool to selectively probe the functions of OAT in various physiological and pathological conditions without the off-target effects observed with previously known, less specific inhibitors[1][2][3][4].
The administration of 5-FMOrn leads to a significant and sustained inactivation of OAT in various tissues, resulting in a dramatic increase in ornithine concentrations[2][4]. This specific elevation of ornithine has been instrumental in studying the consequences of hyperornithinemia, a condition associated with the rare genetic disorder gyrate atrophy of the choroid and retina[1][6][7]. Furthermore, the ability of 5-FMOrn to modulate ornithine levels has opened avenues for investigating the role of ornithine metabolism in other cellular processes, including proline and polyamine biosynthesis, and its potential implications in cancer and fibrotic diseases. Of the four possible stereoisomers of 5-FMOrn, only the (2S, 5S) isomer has been shown to be the active inhibitor of OAT[5].
Chemical Synthesis of this compound
The chemical synthesis of this compound has been reported, with a key multi-step process outlined by Daune et al. (1988). The following section provides a detailed description of the experimental protocol based on the published literature.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of the synthetic steps described in the literature. Researchers should consult the original publications for full experimental details and characterization data.
Step 1: Synthesis of N-Phthaloyl-5-fluoro-4-hydroxypentylamine
The synthesis starts from 1-chloropropanol and involves several intermediate steps to construct the fluorinated and aminated backbone of the molecule. Key intermediates in the synthesis of 5-FMOrn are outlined in the literature[1]. The process involves the formation of a Grignard reagent, reaction with fluoroacetonitrile, and subsequent reduction and protection steps[1].
Step 2: Introduction of the a-Amino Group and Deprotection
Following the formation of the key intermediate, the α-amino group is introduced, and subsequent deprotection steps are carried out to yield the final product, this compound[1].
A detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions is not fully available in a single public source. The above description is based on the reaction scheme and intermediates provided in Daune et al., 1988. For precise replication, access to the full publication or supplementary information is recommended.
Mechanism of Action: Irreversible Inhibition of OAT
This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of ornithine aminotransferase[3]. The inactivation process is irreversible and involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site[5].
The proposed mechanism of inhibition proceeds through an enamine intermediate. The crystal structure of the human OAT in complex with 5-FMOrn has been solved, providing detailed insights into the covalent adduct and its interactions within the active site[5]. Key residues, such as Arg180 and Tyr55, are crucial for the specific binding of the inhibitor[5].
Quantitative Inhibition Data
The potency of this compound as an OAT inhibitor has been quantified through kinetic studies. The following table summarizes the available data.
| Parameter | Value | Species | Reference |
| Ki(app) | 30 µM | Rat (liver OAT) | |
| kinact | 0.17 min-1 | Human OAT | [2] |
| kinact/KI | 5.8 min-1mM-1 | Human OAT | [2] |
Downstream Signaling Pathways and Biological Effects
The primary biochemical consequence of OAT inhibition by this compound is the significant accumulation of intracellular and extracellular ornithine. This accumulation has several downstream effects on interconnected metabolic and signaling pathways.
Ornithine Metabolism
Ornithine is a central node in amino acid metabolism, serving as a precursor for the synthesis of proline and polyamines (putrescine, spermidine, and spermine)[8]. The inhibition of OAT shunts ornithine towards these alternative pathways.
TGF-β Signaling Pathway
Recent studies have suggested a link between OAT and the transforming growth factor-β (TGF-β) signaling pathway. OAT expression can be regulated by TGF-β1, and in turn, OAT activity may influence TGF-β1 signaling, potentially through the production of reactive oxygen species (ROS)[9][10][11]. This interplay suggests a role for OAT in cellular processes regulated by TGF-β, such as fibrosis and cell differentiation[9][10].
Conclusion
This compound has proven to be a highly selective and potent tool for the in vitro and in vivo study of ornithine aminotransferase. Its discovery has significantly advanced our understanding of ornithine metabolism and its implications in health and disease. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key aspects of 5-FMOrn's discovery, synthesis, and mechanism of action. Further research into the therapeutic potential of OAT inhibition, facilitated by tools like 5-FMOrn, holds promise for the development of novel treatments for a range of metabolic and proliferative disorders.
References
- 1. scispace.com [scispace.com]
- 2. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of human ornithine aminotransferase complexed with the highly specific and potent inhibitor this compound [edoc.unibas.ch]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of lung ornithine aminotransferase in idiopathic pulmonary fibrosis: regulation of mitochondrial ROS generation and TGF-β1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
5-Fluoromethylornithine chemical structure and properties
An In-depth Technical Guide to 5-Fluoromethylornithine
This guide provides a comprehensive overview of this compound (5-FMOrn), focusing on its chemical structure, physicochemical properties, mechanism of action as a selective enzyme inhibitor, and relevant experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a synthetic derivative of the amino acid ornithine. It is distinguished by a fluoromethyl group at the 5-position of the ornithine backbone. This modification is critical to its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2,5-diamino-6-fluorohexanoic acid | [1] |
| Molecular Formula | C₆H₁₃FN₂O₂ | [1] |
| SMILES | C(CC(C(=O)O)N)C(CF)N | [1] |
| InChIKey | PRNUWRQQLDXHRZ-UHFFFAOYSA-N | [1] |
| PubChem CID | 119351 | [1] |
| CAS Number | 116292-10-5 (for free base) | [1] |
| CAS Number | 124796-41-4 (for dihydrochloride) |
Physicochemical Properties
This compound is typically supplied and used in its dihydrochloride (B599025) salt form for improved stability and solubility. The properties listed below primarily pertain to this salt unless otherwise specified.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 164.18 g/mol (Free Base) | Computed by PubChem[1] |
| 237.10 g/mol (Dihydrochloride Salt) | ||
| Appearance | White to light yellow solid | For dihydrochloride salt |
| XLogP3 | -3.2 | Computed property for free base[1] |
| Solubility (Dihydrochloride) | H₂O: up to 100 mg/mL | Requires sonication[2][3] |
| DMSO: up to 100 mg/mL | Requires sonication and warming | |
| Storage (Solid) | 4°C, under nitrogen, away from moisture | |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid freeze-thaw cycles[2] |
Mechanism of Action and Biological Activity
This compound is a highly specific, enzyme-activated, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mitochondrial enzyme.[4][5][6] It is crucial to distinguish it from other ornithine analogs like α-difluoromethylornithine (DFMO or Eflornithine), which is an inhibitor of ornithine decarboxylase (ODC). This compound is a very poor substrate for and does not significantly inhibit ODC.
The OAT enzyme catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde (which cyclizes to Δ¹-pyrroline-5-carboxylate) and L-glutamate.[7] This is a key step in amino acid and polyamine metabolism.
The inactivation of OAT by 5-FMOrn proceeds via an enamine mechanism .[7][8] Of the four possible stereoisomers, only the (2S,5S) isomer is active.[7] The process involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of fluoride (B91410) to generate a reactive enamine intermediate that covalently modifies and inactivates the enzyme.
References
- 1. This compound | C6H13FN2O2 | CID 119351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Inactivation of Ornithine Aminotransferase by 5-Fluoromethylornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoromethylornithine (5-FMOrn), also known as eflornithine, is a potent and specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), a key pyridoxal-5'-phosphate (PLP)-dependent enzyme in amino acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of 5-FMOrn on OAT, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. Understanding this interaction is crucial for researchers studying OAT function in physiological and pathological states, including gyrate atrophy of the choroid and retina, and for professionals in drug development targeting this enzyme.
Introduction to Ornithine Aminotransferase (OAT)
L-ornithine:2-oxo-acid aminotransferase (OAT, EC 2.6.1.13) is a mitochondrial matrix enzyme that plays a critical role in the regulation of ornithine levels.[1][2] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to produce L-glutamate-γ-semialdehyde (GSA) and L-glutamate.[3] GSA can then cyclize to form Δ¹-pyrroline-5-carboxylate (P5C), a precursor for proline biosynthesis.[4] OAT is a dimeric enzyme, with each subunit containing a PLP cofactor covalently bound to a lysine (B10760008) residue (Lys292) via a Schiff base.[2][5] Dysfunctional OAT leads to an accumulation of ornithine, which is associated with the rare genetic disorder gyrate atrophy of the choroid and retina, a progressive disease leading to blindness.[6]
This compound (5-FMOrn): A Specific Irreversible Inhibitor
5-FMOrn is recognized as the first specific, enzyme-activated irreversible inhibitor of OAT.[7][8] Its inhibitory action is highly selective, with minimal effects on other PLP-dependent enzymes.[4] This specificity makes 5-FMOrn an invaluable tool for studying the physiological and pathological roles of OAT.[1][7] Of the four possible stereoisomers of 5-FMOrn, only the (2S, 5S)-isomer has been shown to inactivate OAT.[4]
Mechanism of Action: Suicide Inhibition
The inactivation of OAT by 5-FMOrn proceeds via a "suicide reaction" or mechanism-based inhibition.[4][5] This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation.
The proposed mechanism involves the following steps:
-
Binding and Schiff Base Formation: 5-FMOrn, as an ornithine analog, binds to the active site of OAT. The δ-amino group of 5-FMOrn displaces the catalytic lysine (Lys292) and forms a Schiff base with the PLP cofactor.[3]
-
Enzyme-Catalyzed Transformation: The enzyme then initiates a transamination reaction.
-
Formation of a Reactive Intermediate: This catalytic process, however, leads to the formation of a reactive enamine intermediate.[4][9]
-
Covalent Adduct Formation: This reactive intermediate then covalently binds to the PLP cofactor, forming a stable adduct.[3][4][5] This adduct remains firmly bound in the active site, rendering the enzyme inactive.[5] The crystal structure of human OAT inactivated by 5-FMOrn confirms the formation of this modified PLP adduct.[4]
Quantitative Data on OAT Inhibition
The inhibitory potency of this compound on OAT has been quantified in several studies. The following table summarizes the key kinetic parameters.
| Parameter | Value | Species/Enzyme Source | Conditions | Reference |
| Ki(app) | 30 µM | Purified Rat Liver OAT | - | [9] |
| τ1/2 | 4 min | Purified Rat Liver OAT | - | [9] |
| In vivo Inactivation | 90% in brain and liver | Mice | 10 mg/kg (intraperitoneal) for 24h | [9] |
| Residual Activity | 10-20% | Mice | Single dose > 10 mg/kg | [1][7][8] |
Detailed Experimental Protocols
The following is a synthesized protocol for an in vitro OAT inhibition assay based on methodologies described in the literature.
Objective
To determine the inhibitory effect of this compound on the activity of Ornithine Aminotransferase in vitro.
Materials
-
Purified OAT enzyme
-
L-Ornithine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
This compound (inhibitor)
-
o-Aminobenzaldehyde (OAB) for detection of P5C
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer
Experimental Workflow
The general workflow for assessing OAT inhibition is as follows:
References
- 1. scispace.com [scispace.com]
- 2. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Irreversible Inhibition of Ornithine Aminotransferase by 5-FMOrn
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of L-ornithine:2-oxo-acid aminotransferase (OAT) by 5-fluoromethylornithine (5-FMOrn). 5-FMOrn is recognized as the first specific enzyme-activated, irreversible inhibitor of OAT.[1][2] Its high specificity and potency make it a valuable tool for studying the physiological and pathological roles of OAT. This document details the quantitative kinetic data, experimental methodologies for its evaluation, and the underlying molecular mechanism of this inhibition.
Quantitative Inhibition Data
The inhibitory potency of 5-FMOrn against ornithine aminotransferase has been characterized by several key kinetic parameters. These values quantify the affinity of the inhibitor for the enzyme and the rate of the subsequent inactivation. The data presented below is derived from studies on purified rat liver OAT.
| Parameter | Value | Description | Source |
| Ki(app) | 30 µM | Apparent inhibition constant, reflecting the concentration of 5-FMOrn that produces half-maximal inactivation rate. | Bolkenius et al., 1990 |
| τ1/2 (at saturation) | 4 min | The half-life of the enzyme at a saturating concentration of 5-FMOrn. | Bolkenius et al., 1990 |
| kinact | 0.0029 s-1 (calculated) | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. Calculated from τ1/2 using the formula kinact = 0.693 / τ1/2. | Derived from Bolkenius et al., 1990 |
| Partition Ratio | Not explicitly reported | The number of turnover events per inactivation event. For a suicide inhibitor like 5-FMOrn, this is expected to be low. | - |
Mechanism of Irreversible Inhibition
5-FMOrn acts as a mechanism-based inactivator, or "suicide substrate," of ornithine aminotransferase. The enzyme's own catalytic machinery processes 5-FMOrn, leading to the generation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.
The proposed mechanism involves the following key steps:
-
Formation of an External Aldimine: 5-FMOrn initially binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of OAT, forming an external aldimine (Schiff base).
-
Enzyme-Catalyzed Tautomerization: The enzyme facilitates a tautomerization of the external aldimine.
-
Fluoride (B91410) Elimination and Enamine Formation: A key step involves the enzyme-catalyzed elimination of a fluoride ion, which generates a highly reactive enamine intermediate.
-
Covalent Adduct Formation: This enamine intermediate then covalently bonds with the PLP cofactor, forming a stable, inactive adduct. This covalent modification effectively and irreversibly inactivates the enzyme.
The formation of a chromophore with an absorption maximum at 458 nm upon inactivation of OAT by 5-FMOrn provides spectroscopic evidence for the formation of the enamine intermediate.
Mechanism of OAT inactivation by 5-FMOrn.
Experimental Protocols
The following protocols outline the methodologies for determining the irreversible inhibition of ornithine aminotransferase by 5-FMOrn.
Preparation of Ornithine Aminotransferase
A partially purified preparation of OAT can be obtained from rat liver. The procedure generally involves homogenization of the liver tissue, followed by ammonium (B1175870) sulfate (B86663) precipitation and dialysis.
-
Source: Livers from male Sprague-Dawley rats.
-
Homogenization: Homogenize liver tissue in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0, containing 1 mM pyridoxal (B1214274) phosphate, 5 mM dithiothreitol, and 0.1 mM EDTA).
-
Purification: A common method involves ammonium sulfate fractionation (e.g., collecting the precipitate between 45-65% saturation).
-
Dialysis: The resulting enzyme preparation should be dialyzed against an appropriate buffer to remove the ammonium sulfate. The specific activity of the final preparation should be determined. A typical specific activity for a partially purified preparation is around 7 µmol of Δ¹-pyrroline-5-carboxylic acid formed per hour per mg of protein.[2]
Ornithine Aminotransferase Activity Assay
The activity of OAT is typically measured by quantifying the formation of one of its products, Δ¹-pyrroline-5-carboxylic acid (P5C).
-
Principle: P5C reacts with o-aminobenzaldehyde to form a yellow-colored product that can be measured spectrophotometrically at 440 nm.
-
Reaction Mixture:
-
100 mM potassium phosphate buffer, pH 8.0
-
80 µM pyridoxal phosphate
-
1 mM dithiothreitol
-
Appropriate concentrations of L-ornithine and α-ketoglutarate (e.g., saturating concentrations for Vmax determination or varied for Km determination).
-
-
Procedure:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the OAT enzyme preparation.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Add o-aminobenzaldehyde and incubate to allow for color development.
-
Measure the absorbance at 440 nm.
-
Determination of Irreversible Inhibition Kinetics (kinact and Ki)
The kinetic parameters for irreversible inhibition are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.
-
Principle: The enzyme is pre-incubated with the irreversible inhibitor for different time intervals, and the remaining enzyme activity is measured.
-
Procedure:
-
Prepare a series of tubes, each containing the OAT enzyme preparation in a suitable buffer (e.g., 0.2 M potassium phosphate, pH 8.0).
-
To each tube, add a different concentration of 5-FMOrn. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures at 37°C.
-
At various time points, withdraw an aliquot from each tube and dilute it into the OAT activity assay mixture to measure the remaining enzyme activity. The dilution should be sufficient to stop further inactivation during the activity assay.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact).
-
Workflow for determining inhibition kinetics.
Concluding Remarks
This compound is a powerful and specific tool for the in vitro and in vivo study of ornithine aminotransferase. Its mechanism as a suicide substrate ensures a highly specific and irreversible mode of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important enzyme and inhibitor. The specificity of 5-FMOrn allows for the targeted investigation of OAT's role in various metabolic pathways and its potential as a therapeutic target.
References
5-Fluoromethylornithine: A Technical Guide to a Specific Ornithine Decarboxylase Inactivator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) (α-difluoromethylornithine or DFMO), a specific, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC). Eflornithine is a critical tool in the study of polyamine biosynthesis and has significant therapeutic applications, including the treatment of African trypanosomiasis (sleeping sickness) and hirsutism, with ongoing research into its potential as a cancer chemopreventive agent.[1] This document details the mechanism of action of eflornithine, presents quantitative data on its enzymatic inhibition, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Mechanism of Action
Eflornithine is a structural analog of ornithine, the natural substrate for ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cellular growth and differentiation.[2] Eflornithine acts as a "suicide inhibitor." It enters the active site of ODC and is decarboxylated in a similar manner to ornithine. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[1] This targeted inactivation of ODC depletes cellular polyamine levels, thereby inhibiting cell proliferation.
While the user's initial query mentioned Ornithine Aminotransferase (OAT), it is crucial to clarify that eflornithine is a well-established and specific inactivator of Ornithine Decarboxylase (ODC) . The vast body of scientific literature and its clinical applications are centered on its interaction with ODC.
Quantitative Data: Inhibition of Human Ornithine Decarboxylase
The inhibitory activity of eflornithine against human ODC has been quantitatively characterized. The following table summarizes the key kinetic parameters for the L- and D-enantiomers of eflornithine. Notably, the L-enantiomer exhibits a significantly higher affinity for the enzyme, as indicated by its lower dissociation constant (KD). However, the rate of irreversible inactivation (kinact) is similar for both enantiomers.
| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | Not explicitly stated in the source |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | ~7.5 |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 | Not explicitly stated in the source |
Data sourced from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.[2][3]
Signaling Pathway: Polyamine Biosynthesis
The following diagram illustrates the central role of Ornithine Decarboxylase (ODC) in the polyamine biosynthesis pathway and the point of inhibition by this compound (Eflornithine).
Caption: The polyamine biosynthesis pathway highlighting ODC and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials and Reagents:
-
Purified ODC enzyme or cell/tissue lysate
-
L-[1-14C]ornithine
-
L-ornithine (unlabeled)
-
Tris-HCl buffer (pH 7.5)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
EDTA
-
This compound (Eflornithine)
-
Hyamine hydroxide (B78521) or sodium hydroxide
-
Scintillation vials and fluid
-
Filter paper discs
-
Sulfuric acid or citric acid
Procedure:
-
Enzyme Preparation: Prepare a solution of the ODC enzyme in a suitable buffer (e.g., Tris-HCl with DTT and EDTA).
-
Inhibitor Incubation: Pre-incubate the ODC enzyme with varying concentrations of eflornithine for a specific time (e.g., 10-30 minutes) at 37°C. A control with no inhibitor should be included.
-
Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-14C]ornithine to the enzyme-inhibitor solution.
-
CO2 Trapping: The reaction is carried out in a sealed vial containing a filter paper disc impregnated with hyamine hydroxide or NaOH, which traps the 14CO2 released during the decarboxylation of L-[1-14C]ornithine.
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture.
-
Scintillation Counting: Remove the filter paper disc containing the trapped 14CO2 and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the ODC activity. Calculate the percentage of inhibition for each concentration of eflornithine relative to the control. Determine kinetic parameters such as IC50, KD, and kinact by fitting the data to appropriate enzyme kinetic models.[2]
Determination of Intracellular Polyamine Levels by HPLC
This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine following treatment with eflornithine.
Materials and Reagents:
-
Cultured cells treated with eflornithine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Perchloric acid (0.2 M)
-
N-acetyl-L-cysteine
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) (pH 7.2), methanol, and tetrahydrofuran
-
Mobile Phase B: Acetonitrile or methanol
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Harvesting: After treatment with eflornithine, wash the cells with ice-cold PBS and harvest them.
-
Cell Lysis and Deproteinization: Resuspend the cell pellet in a known volume of 0.2 M perchloric acid and lyse the cells by sonication or vortexing. Centrifuge at high speed to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant containing the polyamines to a new tube. Derivatize the polyamines with a fluorescent agent such as OPA in the presence of a thiol-containing compound like N-acetyl-L-cysteine.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system.
-
Chromatographic Conditions: Use a gradient elution with Mobile Phase A and B to separate the different polyamines.
-
Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known standards.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of eflornithine on cell viability and proliferation.
Materials and Reagents:
-
Cultured cells
-
Complete culture medium
-
This compound (Eflornithine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of eflornithine for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound as an ODC inactivator.
Caption: A generalized workflow for the preclinical evaluation of eflornithine.
Conclusion
This compound is a potent and specific irreversible inhibitor of ornithine decarboxylase, making it an invaluable tool for studying the roles of polyamines in cellular processes and a clinically significant therapeutic agent. This technical guide has provided a detailed overview of its mechanism, quantitative inhibitory data, key experimental protocols, and relevant biological and experimental frameworks. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
In Vivo Biological Effects of 5-Fluoromethylornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoromethylornithine (5-FMOrn) is a potent and specific irreversible inhibitor of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism. In vivo, the inhibition of OAT by 5-FMOrn leads to a significant accumulation of ornithine in various tissues and bodily fluids. This targeted biological action has prompted investigations into its therapeutic potential in a range of pathological conditions, including metabolic disorders, toxic liver injury, and cancer. This technical guide provides a comprehensive overview of the in vivo biological effects of 5-FMOrn, detailing its mechanism of action, pharmacodynamics, and therapeutic applications. The document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development. A critical distinction is also made between 5-FMOrn and the structurally related compound, α-difluoromethylornithine (DFMO, eflornithine), which targets a different enzyme, ornithine decarboxylase (ODC), and is utilized in the treatment of parasitic infections.
Mechanism of Action
This compound is an enzyme-activated, irreversible inhibitor, also known as a "suicide inhibitor," of ornithine aminotransferase (OAT). OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mitochondrial enzyme that plays a crucial role in the metabolism of ornithine, converting it to glutamate-γ-semialdehyde, which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). This process is a key step in the catabolism of ornithine and connects the urea (B33335) cycle with the metabolism of proline and glutamate.
By irreversibly inactivating OAT, 5-FMOrn blocks the primary catabolic pathway for ornithine. This leads to a significant and sustained elevation of ornithine concentrations in various tissues, including the liver and brain, as well as in the urine. This targeted modulation of ornithine levels is the foundation of 5-FMOrn's observed biological effects in vivo.
In Vivo Pharmacodynamics and Efficacy
5-Fluoromethylornithine's Role in Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) or by its chemical name α-difluoromethylornithine (DFMO), is a potent and specific inhibitor of ornithine decarboxylase (ODC).[1][2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and proliferation.[3][4][5] By irreversibly inactivating ODC, eflornithine leads to the depletion of intracellular polyamines, primarily putrescine and spermidine (B129725), thereby exerting a cytostatic effect on rapidly dividing cells.[3][5] This unique mechanism of action has led to its successful application in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense), known as sleeping sickness, and hirsutism.[6][7] Furthermore, its role as a chemopreventive and therapeutic agent in various cancers, particularly neuroblastoma, is an area of active and promising investigation.[2][8][9] This technical guide provides a comprehensive overview of eflornithine's mechanism of action, its quantitative effects on polyamine metabolism, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.
Introduction to Polyamine Metabolism
Polyamines, including putrescine, spermidine, and spermine (B22157), are ubiquitous polycationic molecules crucial for a multitude of cellular processes.[3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing DNA stabilization, gene transcription, and translation. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[10]
The biosynthetic pathway begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[10] Putrescine is subsequently converted to spermidine and then spermine through the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The enzymes spermidine synthase and spermine synthase catalyze these respective steps.
Mechanism of Action of this compound
Eflornithine is a structural analog of ornithine and acts as a mechanism-based inactivator, or "suicide inhibitor," of ODC.[4] It binds to the active site of ODC and is decarboxylated in a manner similar to the natural substrate, ornithine. This process, however, generates a reactive intermediate that covalently binds to a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[4] This targeted inhibition of ODC disrupts the entire polyamine biosynthetic cascade, leading to a significant reduction in the intracellular pools of putrescine and spermidine. While spermine levels also decrease, the effect is often less pronounced.[3]
Quantitative Data on Eflornithine's Efficacy
The inhibitory potency and biological effects of eflornithine have been quantified in numerous studies. The following tables summarize key quantitative data regarding its interaction with ODC, its impact on cancer cell viability, its effect on intracellular polyamine concentrations, and its pharmacokinetic profile.
Table 1: Inhibition of Ornithine Decarboxylase (ODC) by Eflornithine Enantiomers
| Parameter | L-Eflornithine | D-Eflornithine | D,L-Eflornithine (Racemic) |
| Inhibitor Dissociation Constant (KD) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM |
| Inactivator Inactivation Constant (kinact) | 0.15 ± 0.03 min⁻¹ | 0.25 ± 0.03 min⁻¹ | 0.15 ± 0.03 min⁻¹ |
Data demonstrates that L-Eflornithine has a significantly higher affinity for human ODC, with a 20-fold greater probability of forming an enzyme-inhibitor complex compared to D-Eflornithine.[9]
Table 2: IC50 Values of Eflornithine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Notes |
| BE(2)-C | Neuroblastoma | 3.0 | Highly sensitive |
| SMS-KCNR | Neuroblastoma | 10.6 | Moderately sensitive |
| CHLA90 | Neuroblastoma | 25.8 | Least sensitive |
| HCT116 | Colon Tumor | ~7.5 µM for D-DFMO | The D-enantiomer is a potent inhibitor. |
| A549 | Lung Adenocarcinoma | > 3.9 µg/mL | Compared to cisplatin (B142131) (IC50= 26.00±3.00 µg/mL). |
| Trypanosoma brucei gambiense | Protozoan Parasite | 5.5 µM (L-eflornithine) | The L-enantiomer is more potent. |
[3]
Table 3: Effect of Eflornithine on Intracellular Polyamine Levels in Cancer Cells
| Cell Line | Eflornithine Concentration | Treatment Duration | Effect on Polyamine Levels |
| Clone A (Human Colon Adenocarcinoma) | 1 mM | 96 h | Putrescine and spermidine reduced to non-detectable levels; spermine decreased by ~50%. |
| Human Colon Tumor-derived HCT116 | Concentration-dependent | Not specified | Decreased cellular polyamine contents. |
| Neuroblastoma Cells | 5 mM | 72 h | Depleted intracellular polyamine levels. |
| Ewing Sarcoma Cells (TC-71, MHH-ES-1, SK-ES-1) | 2% in vivo | Not specified | Significant reduction in putrescine and spermidine; spermine levels not diminished. |
[3]
Table 4: Pharmacokinetic Parameters of Eflornithine in Humans
| Parameter | Oral Administration | Intravenous Administration | Topical Application |
| Bioavailability | ~54%[11] | - | < 1%[8] |
| Peak Plasma Concentration (Cmax) | 296-691 nmol/mL (100-125 mg/kg every 6h)[11] | 196-317 mcg/mL (100 mg/kg dose)[12] | 4.96 - 10.44 ng/mL[8] |
| Time to Peak (Tmax) | 2-3 hours[11] | - | - |
| Elimination Half-life (t1/2) | 3.0-16.3 hours[11] | 3.2-3.6 hours[12] | 8-11 hours[8] |
| Volume of Distribution (Vd) | 0.47-2.66 L/kg[11] | 0.3-0.43 L/kg[12] | - |
| Clearance (CL) | 0.064-0.156 L/h/kg[11] | - | - |
| CSF Penetration | CSF concentrations of 22.3-64.7 nmol/mL at steady state[11] | CSF concentration reaching 6-51% of serum level[12] | - |
| Excretion | >80% excreted unchanged in urine[12] | 80% of the dose excreted unchanged via glomerular filtration within 24 hours[12] | Small amounts absorbed are excreted unchanged in urine.[13] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.[14]
Materials:
-
Enzyme sample (cell or tissue lysate)
-
Assay buffer: Sodium/potassium phosphate (B84403) buffer with EDTA
-
Pyridoxal 5'-phosphate (PLP) solution
-
[1-14C]-L-ornithine (radiolabeled substrate)
-
Scintillation vials with caps (B75204) containing paper discs
-
Hyamine hydroxide (B78521) or sodium hydroxide solution
-
Sulfuric or citric acid (to stop the reaction)
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the enzyme sample by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the ODC enzyme.
-
In a sealed scintillation vial, prepare the reaction mixture containing the assay buffer, PLP, and the enzyme sample.
-
Impregnate the paper disc in the vial cap with hyamine hydroxide or sodium hydroxide to trap the released 14CO2.
-
Initiate the enzymatic reaction by adding [1-14C]-L-ornithine to the reaction mixture.
-
Incubate the vials at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by injecting sulfuric or citric acid into the reaction mixture.
-
Continue incubation for an additional period (e.g., 30-60 minutes) to ensure complete trapping of the released 14CO2 by the paper disc.
-
Remove the paper disc and place it in a new scintillation vial containing liquid scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
Calculate the ODC activity, typically expressed as nmol of CO2 released per minute per mg of protein.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of polyamines in biological samples after pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.[15][16][17]
Materials:
-
Biological sample (cell culture, tissue homogenate, plasma, etc.)
-
Perchloric acid (for deproteinization)
-
Potassium carbonate (for neutralization)
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
N-acetyl-L-cysteine
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
Mobile phase A: Sodium acetate (B1210297) buffer
-
Mobile phase B: Methanol
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation and Deproteinization:
-
For cell cultures, wash cells with PBS and lyse them. For tissues, homogenize in a suitable buffer.
-
Add ice-cold perchloric acid to the sample to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
The derivatization can be performed in-line using an autosampler. The sample is mixed with the OPA/N-acetyl-L-cysteine reagent to form fluorescent derivatives of the polyamines.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives on a C18 column using a gradient elution with mobile phases A and B.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[15][16][17]
-
-
Quantification:
-
Create a standard curve using known concentrations of polyamine standards.
-
Quantify the polyamines in the samples by comparing their peak areas to the standard curve.
-
The results are typically expressed as nmol of polyamine per mg of protein or per 106 cells.
-
Signaling Pathways and Logical Relationships
Depletion of polyamines by eflornithine has significant downstream effects on several key signaling pathways that regulate cell growth, proliferation, and survival.
Polyamine Biosynthesis Pathway and Eflornithine Inhibition
The central role of eflornithine is its direct inhibition of ODC, the gateway to polyamine synthesis.
Caption: Polyamine biosynthesis pathway and the inhibitory action of eflornithine on ODC.
Eflornithine Experimental Workflow
A typical experimental workflow to study the effects of eflornithine in a cell culture model involves treatment, sample collection, and downstream analysis of polyamine levels and cellular phenotypes.
References
- 1. eflornithine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 7. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of eflornithine (alpha-difluoromethylornithine) in patients with late-stage T.b. gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 15. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Dawn of a Targeted Approach: Early Studies on 5-Fluoromethylornithine for Gyrate Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Gyrate atrophy of the choroid and retina is a rare, autosomal recessive metabolic disorder characterized by the progressive loss of vision.[1][2][3] This debilitating condition is caused by a deficiency in the mitochondrial enzyme ornithine aminotransferase (OAT), leading to a significant accumulation of ornithine in the plasma and tissues.[2][4] The resulting hyperornithinemia is believed to be toxic to the retinal pigment epithelium, causing the characteristic chorioretinal atrophy.[4] In the search for therapeutic interventions, early research focused on inhibitors of OAT, with 5-Fluoromethylornithine (5-FMOrn) emerging as a potent and specific tool. This technical guide delves into the foundational studies of 5-FMOrn, its mechanism of action, and its potential as a therapeutic agent for gyrate atrophy.
The Mechanism of Inhibition: A Specific and Irreversible Inactivator
This compound was identified as the first specific, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT).[5][6][7] Its mechanism of action is that of an enzyme-activated inhibitor.[8] Of its four stereoisomers, only one interacts with the OAT enzyme.[8] The inactivation process is thought to involve the formation of an enamine intermediate, which then slowly hydrolyzes.[8]
Quantitative Inhibition Data
The inhibitory potential of 5-FMOrn on OAT has been quantified in early studies. These findings are summarized in the table below.
| Parameter | Value | Species | Source |
| Ki(app) | 30 µM | Rat (liver OAT) | [8] |
| τ1/2 (half-life of inactivation) | 4 min | Rat (liver OAT) | [8] |
Biochemical Effects of this compound Administration
Administration of 5-FMOrn in animal models resulted in a significant and specific impact on ornithine metabolism.
In Vivo Effects on OAT Activity and Ornithine Levels
| Parameter | Dosage | Effect | Species/Tissue | Source |
| OAT Inactivation | > 10 mg/kg (single dose) | Inactivation to a residual activity of 10-20% | - | [5][6][7] |
| OAT Inactivation | 10 mg/kg (intraperitoneal) | 90% inactivation for 24 hours | Mouse (brain and liver) | [8] |
| Ornithine Concentration | > 10 mg/kg (acute treatment) | Greatly enhanced | Various tissues | [5][6][7] |
| Urinary Ornithine | > 10 mg/kg (acute treatment) | Dramatically increased | - | [5][6][7] |
| Other Amino Acids | > 10 mg/kg (acute treatment) | No significant effect | - | [5][6][7] |
| Brain Carnosine and Homocarnosine | Repeated administration | Decreased concentrations | Brain | [5][6] |
These studies demonstrated that 5-FMOrn is a highly selective inhibitor of OAT in vivo, leading to a biochemical state that mimics gyrate atrophy by elevating ornithine levels.[5][6][7] Importantly, early studies did not observe toxic effects from the administration of 5-FMOrn.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early evaluation of 5-FMOrn.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A summarized workflow is presented below.[9]
Caption: A simplified workflow for the chemical synthesis of this compound.
Detailed Steps (Conceptual Outline):
-
Grignard Reaction: Fluoroacetonitrile is reacted with a Grignard reagent derived from 1-chloropropanol.[9]
-
Reduction: The resulting intermediate is reduced, for example, with sodium borohydride (B1222165) (NaBH4).[9]
-
Hydrogenation: The product is then hydrogenated using a palladium on charcoal catalyst.[9]
-
Subsequent Steps: A series of further chemical modifications, including the use of phthalimide for nitrogen introduction and subsequent deprotection steps, are carried out to yield the final this compound product.[9]
Ornithine Aminotransferase (OAT) Activity Assays
Several methods have been employed to measure OAT activity.
1. Ninhydrin-Based Assay:
This colorimetric assay relies on the reaction of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, with ninhydrin (B49086) to form a colored product.[10][11]
Caption: Workflow for the ninhydrin-based ornithine aminotransferase activity assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.0), pyridoxal (B1214274) 5'-phosphate (PLP), α-ketoglutarate, and L-ornithine.[10]
-
Enzyme Addition: Initiate the reaction by adding the OAT enzyme sample.[10]
-
Incubation: Incubate the mixture at 37°C for a defined period.[10]
-
Reaction Quenching: Stop the reaction by adding perchloric acid.[10][12]
-
Color Development: Add an aqueous solution of ninhydrin and heat the mixture in a boiling water bath.[10][12]
-
Measurement: After cooling and centrifugation, dissolve the resulting pigment in ethanol (B145695) and measure the absorbance at 510 nm[11] or 620 nm.[12]
2. Coupled Enzyme Assay:
This continuous assay couples the production of P5C to the activity of pyrroline-5-carboxylate reductase 1 (PYCR1), which reduces P5C to proline with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[10]
3. Radioisotopic Assay:
A sensitive assay using [U-14C]ornithine as a substrate has also been developed. The radioactive product is extracted and quantified.[13]
Signaling Pathways and Logical Relationships
The inhibition of OAT by 5-FMOrn has direct consequences on metabolic pathways involving ornithine.
The OAT Reaction and its Inhibition
Caption: The OAT-catalyzed reaction and its irreversible inhibition by this compound.
Consequences for Downstream Pathways
Ornithine is a crucial precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. By blocking OAT, 5-FMOrn shunts ornithine towards the polyamine synthesis pathway.
Caption: Inhibition of OAT by 5-FMOrn diverts ornithine towards polyamine synthesis.
Conclusion
The early studies on this compound established it as a potent and specific irreversible inhibitor of ornithine aminotransferase.[5][6][7] Its ability to induce hyperornithinemia in a controlled manner provided a valuable pharmacological tool to model the biochemical basis of gyrate atrophy and to explore the consequences of elevated ornithine levels. While 5-FMOrn itself has not progressed to a clinical therapy for gyrate atrophy, these foundational investigations were instrumental in furthering the understanding of the disease's pathophysiology and in paving the way for the development of other therapeutic strategies, such as arginine-restricted diets and the ongoing research into gene therapy.[3][14][15][16][17] The meticulous characterization of its biochemical effects and the development of robust experimental protocols remain a cornerstone for researchers in the field of inborn errors of metabolism and drug development.
References
- 1. Molecular and cellular mechanisms underlying gyrate atrophy: Why is the retina primarily affected? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical, biochemical and molecular analysis in a cohort of individuals with gyrate atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Gyrate Atrophy of the Choroid and Retina - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UCSF Gyrate Atrophy Trial → Gyrate Atrophy Ocular and Systemic Study [clinicaltrials.ucsf.edu]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. Gyrate Atrophy Study Initiated | New Retinal Physician [newretinalphysician.com]
- 17. Gyrate atrophy of the choroid and retina. Biochemical considerations and experience with an arginine-restricted diet - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hyperornithinemia Induction with 5-Fluoromethylornithine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the induction of hyperornithinemia using 5-Fluoromethylornithine (5FMO), a potent and specific irreversible inhibitor of ornithine aminotransferase (OAT). We delve into the biochemical mechanisms of 5FMO action, present detailed experimental protocols for in vivo and in vitro studies, and summarize the quantitative effects of 5FMO on ornithine metabolism. Furthermore, this guide illustrates the key metabolic and signaling pathways affected by 5FMO-induced hyperornithinemia through detailed diagrams, offering a valuable resource for researchers investigating ornithine metabolism, related genetic disorders, and the therapeutic potential of OAT inhibition.
Introduction
Ornithine is a non-proteinogenic amino acid central to several metabolic pathways, most notably the urea (B33335) cycle, where it acts as an intermediate in the detoxification of ammonia (B1221849).[1] Dysregulation of ornithine metabolism can lead to hyperornithinemia, a condition characterized by elevated levels of ornithine in the blood and tissues. This condition is associated with rare genetic disorders such as gyrate atrophy of the choroid and retina, caused by mutations in the OAT gene.[2]
This compound (5FMO) is a mechanism-based inactivator of ornithine aminotransferase (OAT), the primary enzyme responsible for ornithine catabolism.[2] By irreversibly inhibiting OAT, 5FMO provides a reliable pharmacological tool to induce hyperornithinemia in research settings, enabling the study of the pathophysiology of ornithine accumulation and the exploration of potential therapeutic interventions.[3]
Mechanism of Action of this compound
5FMO acts as a suicide inhibitor of OAT. The enzyme recognizes 5FMO as a substrate analog and initiates its catalytic cycle. During this process, a reactive intermediate is generated that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[4] This specific and potent inhibition of OAT blocks the primary catabolic route for ornithine, leading to its accumulation in various tissues and physiological fluids.[2][3]
dot
Caption: Mechanism of 5FMO-mediated irreversible inhibition of OAT.
Quantitative Data on 5FMO-Induced Hyperornithinemia
The administration of 5FMO leads to a significant and dose-dependent increase in ornithine concentrations in various tissues. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Effects of this compound on Ornithine Aminotransferase (OAT) Activity
| Species | Dose (mg/kg) | Route of Administration | Tissue | OAT Activity (% of Control) | Time Point | Reference |
| Mouse | >10 | Intraperitoneal | Liver | 10-20% | 2-24 hours | [2] |
| Mouse | >10 | Intraperitoneal | Brain | 10-20% | 2-24 hours | [2][3] |
| Mouse | 20 | Intraperitoneal | Liver | ~10% | 24 hours | [5] |
Table 2: Effect of this compound on Tissue Ornithine Concentrations
| Species | Dose (mg/kg) | Route of Administration | Tissue | Ornithine Concentration (Fold Increase) | Time Point | Reference |
| Mouse | >10 | Intraperitoneal | Liver | Dramatically Increased | 24 hours | [2] |
| Mouse | >10 | Intraperitoneal | Brain | Greatly Enhanced | 24 hours | [2][3] |
| Mouse | >10 | Intraperitoneal | Urine | Dramatically Increased | 24 hours | [2][3] |
| Mouse | 20 | Intraperitoneal | Liver | Significantly Ameliorated | 24 hours | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of 5FMO to induce hyperornithinemia.
In Vivo Induction of Hyperornithinemia in Mice
Objective: To induce hyperornithinemia in a mouse model through the administration of 5FMO.
Materials:
-
This compound (5FMO) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
-
70% ethanol
Procedure:
-
Preparation of 5FMO Solution:
-
Dissolve 5FMO hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 100 µL).
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Restrain the mouse securely.
-
Disinfect the injection site (lower right quadrant of the abdomen) with 70% ethanol.[7][8]
-
Insert the needle at a 15-20 degree angle into the intraperitoneal cavity.[7][9]
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of the 5FMO solution slowly.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Sample Collection:
-
At the desired time point post-injection (e.g., 24 hours), collect blood via cardiac puncture or tail vein sampling into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Harvest tissues (e.g., liver, brain) and flash-freeze in liquid nitrogen.
-
Store plasma and tissue samples at -80°C until analysis.
-
Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric)
Objective: To measure OAT activity in tissue homogenates. This protocol is adapted from spectrophotometric methods that measure the formation of the reaction product.[10][11]
Materials:
-
Tissue homogenate (from control and 5FMO-treated animals)
-
Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0
-
L-Ornithine solution (e.g., 200 mM in water)
-
α-Ketoglutarate solution (e.g., 50 mM in water)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in water)
-
Ninhydrin (B49086) reagent
-
Perchloric acid
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction Mixture Preparation (per sample):
-
In a microcentrifuge tube, combine:
-
Assay Buffer
-
L-Ornithine solution
-
α-Ketoglutarate solution
-
PLP solution
-
-
-
Enzymatic Reaction:
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding a specific amount of tissue supernatant (e.g., 50 µg of protein).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding perchloric acid.
-
Add ninhydrin reagent and heat at 100°C for 5 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a new tube or microplate well.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Calculate the OAT activity based on a standard curve generated with known concentrations of the product, glutamate-γ-semialdehyde.
-
Ornithine Decarboxylase (ODC) Activity Assay
Objective: To measure the activity of ODC, an enzyme that can be influenced by changes in ornithine concentration. This protocol is based on the quantification of putrescine, the product of the ODC-catalyzed reaction.[12][13]
Materials:
-
Tissue homogenate
-
ODC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT and EDTA)
-
L-Ornithine solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Reagents for putrescine detection (e.g., HPLC-based derivatization reagents or a commercial ELISA kit)
Procedure:
-
Enzyme Extraction:
-
Prepare tissue extracts as described for the OAT activity assay.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the ODC assay buffer, PLP, and tissue extract.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding L-ornithine.
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
-
Putrescine Quantification:
-
Quantify the amount of putrescine produced using a suitable method, such as HPLC with pre-column derivatization or a colorimetric/fluorometric assay.[14]
-
-
Calculation:
-
Determine the ODC activity based on the amount of putrescine produced per unit of time per milligram of protein.
-
Quantification of Ornithine in Plasma by HPLC
Objective: To accurately measure ornithine concentrations in plasma samples. This protocol provides a general workflow for HPLC-based amino acid analysis.[15][16][17]
Materials:
-
Plasma samples
-
Internal standard (e.g., norvaline)
-
Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile phases (e.g., a gradient of sodium acetate (B1210297) buffer and methanol/acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a specific time at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution on the C18 column.
-
Detect the derivatized amino acids using a fluorescence detector.
-
-
Data Analysis:
-
Identify the ornithine peak based on its retention time compared to a standard.
-
Quantify the ornithine concentration by comparing its peak area to that of the internal standard and a standard curve.
-
Signaling Pathways and Logical Relationships
The induction of hyperornithinemia with 5FMO has significant implications for several interconnected metabolic and signaling pathways.
Ornithine Metabolism and the Urea Cycle
Inhibition of OAT by 5FMO directly impacts the urea cycle by increasing the substrate pool of ornithine. This can have downstream effects on the clearance of ammonia and the synthesis of other urea cycle intermediates.
dot
Caption: Overview of ornithine metabolism and the inhibitory effect of 5FMO.
Downstream Signaling Consequences of Hyperornithinemia
Elevated levels of ornithine can act as a signaling molecule, influencing various cellular processes. For instance, ornithine can activate calcium signaling pathways and impact the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[18][19][20][21]
dot
Caption: Potential downstream signaling consequences of hyperornithinemia.
Experimental Workflow for Studying 5FMO Effects
A typical experimental workflow to investigate the effects of 5FMO involves in vivo treatment followed by ex vivo analysis of tissues and plasma.
dot
Caption: A generalized workflow for investigating the effects of 5FMO.
Conclusion
This compound is an invaluable tool for researchers studying ornithine metabolism and the pathological consequences of hyperornithinemia. Its specificity and potency in irreversibly inhibiting OAT allow for the reliable induction of elevated ornithine levels in preclinical models. This technical guide provides the essential knowledge and detailed protocols for utilizing 5FMO effectively in a research setting. The provided data summaries and pathway diagrams offer a clear framework for understanding the multifaceted effects of 5FMO-induced hyperornithinemia, paving the way for further discoveries in this area of metabolic research.
References
- 1. Ornithine - Wikipedia [en.wikipedia.org]
- 2. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels. | Semantic Scholar [semanticscholar.org]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. impactfactor.org [impactfactor.org]
- 17. bevital.no [bevital.no]
- 18. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Molecular Basis of Amino Acids Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Fluoromethylornithine on Cellular Ornithine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) or by its abbreviation DFMO, is a potent and highly specific inhibitor of the enzyme ornithine decarboxylase (ODC). As the rate-limiting enzyme in the polyamine biosynthesis pathway, ODC plays a critical role in cell proliferation, differentiation, and transformation. Eflornithine acts as an enzyme-activated, irreversible inhibitor, leading to the depletion of downstream polyamines—putrescine, spermidine (B129725), and spermine—which are essential for cell growth. A direct and immediate consequence of this enzymatic blockade is the systemic accumulation of ODC's substrate, the amino acid ornithine. This technical guide provides an in-depth analysis of the mechanism of eflornithine, its quantitative impact on cellular ornithine concentrations, detailed experimental protocols for measurement, and the key signaling pathways involved.
Mechanism of Action: ODC Inhibition and Ornithine Accumulation
This compound (eflornithine) is a structural analog of ornithine.[1] It enters the active site of ornithine decarboxylase (ODC) and is processed as if it were the natural substrate. This catalytic process, however, leads to the formation of a reactive intermediate that covalently binds to a nucleophilic residue within the ODC active site, typically a cysteine residue.[2] This covalent modification results in the irreversible inactivation of the enzyme, a mechanism often referred to as "suicide inhibition".[3]
The primary role of ODC is to catalyze the decarboxylation of ornithine to form putrescine, which is the first and rate-limiting step in the biosynthesis of polyamines.[4][5] By irreversibly inhibiting ODC, eflornithine effectively halts this pathway.[6] Consequently, two major metabolic changes occur:
-
Depletion of Polyamines: The production of putrescine, and subsequently spermidine and spermine, is significantly reduced.[7]
-
Accumulation of Ornithine: With its primary conversion pathway blocked, the substrate ornithine accumulates within the cell.
Metabolomic studies have confirmed that ornithine accumulation is one of the most significant and immediate metabolic consequences of eflornithine treatment.[4] This buildup is a direct indicator of successful ODC target engagement.
References
- 1. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ornithine decarboxylase activity decreases polyamines and suppresses DNA synthesis in human colonic lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Studies with Eflornithine (α-difluoromethylornithine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for in vitro studies of α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation.[1][2] Increased polyamine levels are associated with carcinogenesis, making ODC a key target in cancer therapy.[3]
It is important to distinguish α-difluoromethylornithine (DFMO, also known as eflornithine) from a similarly named compound, 5-Fluoromethylornithine (5-FMOrn). While eflornithine (B1671129) is a specific inhibitor of Ornithine Decarboxylase (ODC), 5-FMOrn is an irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT).[4] This guide focuses on eflornithine (DFMO) for its role in studying the depletion of polyamines through ODC inhibition.
Mechanism of Action: Eflornithine acts as a "suicide inhibitor," binding irreversibly to ornithine decarboxylase.[5] This enzymatic blockade prevents the conversion of ornithine to putrescine, the initial step in the polyamine synthesis pathway.[6] The resulting depletion of intracellular polyamines, such as putrescine, spermidine, and spermine, leads to an inhibition of cell proliferation and can induce cell cycle arrest.[2][5]
References
- 1. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Treatment with 5-Fluoromethylornithine
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 5-Fluoromethylornithine (5-FMO), a specific and irreversible inhibitor of ornithine aminotransferase (OAT), in cell culture experiments.
Introduction
This compound (5-FMO) is a potent enzyme-activated irreversible inhibitor of ornithine aminotransferase (OAT), a key mitochondrial enzyme.[1][2] OAT catalyzes the reversible transamination of ornithine and α-ketoglutarate to form glutamate-γ-semialdehyde and L-glutamate. This enzymatic activity is a critical node in cellular metabolism, linking the urea (B33335) cycle with the metabolism of proline, glutamate, and polyamines. In certain pathological contexts, such as pancreatic ductal adenocarcinoma (PDA), cancer cells exhibit a heightened dependence on de novo ornithine synthesis via OAT to fuel polyamine production, which is essential for their growth and proliferation.[1][2] By irreversibly inhibiting OAT, 5-FMO effectively curtails the synthesis of ornithine from glutamine, leading to a depletion of downstream polyamines and subsequent inhibition of cancer cell growth.[1] This makes 5-FMO a valuable tool for studying the role of OAT in various cellular processes and a potential therapeutic agent for cancers reliant on this pathway.
Mechanism of Action
5-FMO acts as a suicide inhibitor of OAT. The enzyme's catalytic mechanism involves the formation of a Schiff base between the δ-amino group of ornithine and the pyridoxal-5'-phosphate (PLP) cofactor. 5-FMO, as an ornithine analog, enters the active site and undergoes a similar initial reaction. However, the fluorine atom at the 5-position facilitates a chemical rearrangement that leads to the formation of a stable, covalent bond with a key residue in the active site, thereby irreversibly inactivating the enzyme. This specific and irreversible inhibition leads to an accumulation of ornithine and a reduction in the production of glutamate-γ-semialdehyde, which is a precursor for proline and a source of glutamate.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on pancreatic ductal adenocarcinoma (PDA) cells.
Table 1: Effect of 5-FMO on Polyamine Precursor Synthesis in AsPC-1 Human Pancreatic Cancer Cells
| Treatment (72h) | Labeled Precursor | 15N-Ornithine (Fold Change vs. Control) | 15N-Putrescine (Fold Change vs. Control) |
| 5-FMO | 15N-(amine)Gln | Robustly suppressed to almost undetectable levels | Robustly suppressed to almost undetectable levels |
| 5-FMO | 15N4-Arg | No significant suppression | No significant suppression |
Data adapted from a study on pancreatic cancer, indicating that 5-FMO specifically inhibits the synthesis of ornithine and putrescine derived from glutamine, but not from arginine.[1]
Table 2: Effect of 5-FMO on the Growth of Cancer Cell Lines
| Cell Line Type | Cell Line | Treatment | Growth Effect |
| Pancreatic Ductal Adenocarcinoma (Murine) | Various | 5-FMO | Impeded |
| Pancreatic Ductal Adenocarcinoma (Human) | Various | 5-FMO | Impeded |
| Human Breast Cancer | Various | 5-FMO | Not affected or mildly affected |
This table summarizes the differential growth-inhibitory effects of 5-FMO, highlighting its potency against pancreatic cancer cells that are dependent on OAT for polyamine synthesis.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
Application Notes and Protocols: 5-Fluoromethylornithine in Mouse Models
Introduction
5-Fluoromethylornithine (5-FMOrn) is a potent and specific irreversible inhibitor of the enzyme L-ornithine:2-oxo-acid aminotransferase (OAT).[1][2] Unlike the more widely studied α-difluoromethylornithine (DFMO or eflornithine), which targets ornithine decarboxylase (ODC) in the polyamine synthesis pathway, 5-FMOrn's mechanism of action is the inactivation of OAT. This leads to a significant accumulation of L-ornithine in various tissues.[1][2] This unique mode of action makes 5-FMOrn a valuable research tool for studying the physiological and pathological roles of OAT and ornithine metabolism. These notes provide detailed dosage information and administration protocols for the use of 5-FMOrn in mouse models based on published studies.
Data Presentation: this compound Dosage in Mice
The following table summarizes the quantitative data on this compound administration in mouse models as reported in the literature.
| Mouse Strain | Application | Administration Route | Dosage | Frequency | Observed Effects | Reference |
| Albino Mice | Ammonia (B1221849) Intoxication Model | Intraperitoneal (i.p.) or Oral | 10 - 50 mg/kg | Per day | Partial protection against lethal ammonia intoxication; maximal effect at 16 hours post-administration. Enhanced urea (B33335) formation in the liver. | [1] |
| Mice (unspecified) | OAT Inactivation Study | Intraperitoneal (i.p.) | > 10 mg/kg | Single dose | Inactivation of OAT to a residual activity of 10-20%. Greatly enhanced ornithine concentrations in tissues and urine. | [2][3] |
Note: Long-term treatment of mice with 5-FMOrn did not reveal toxic effects in the cited studies.[1][2]
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound to mice based on common laboratory practices and the dosages reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
This method allows for the precise and rapid delivery of a specified dose.
Materials:
-
This compound (5-FMOrn) powder
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% Ethanol for disinfection
Procedure:
-
Dose Calculation:
-
Determine the required dose in mg/kg based on your experimental design (e.g., 20 mg/kg).
-
Weigh an individual mouse to get its precise body weight (e.g., 25 g or 0.025 kg).
-
Calculate the total amount of 5-FMOrn needed per mouse:
-
Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg)
-
Example: 0.025 kg x 20 mg/kg = 0.5 mg
-
-
-
Preparation of Stock Solution:
-
It is often practical to prepare a stock solution for dosing multiple animals. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of 5-FMOrn powder and dissolve it in 1 mL of sterile saline.
-
Ensure complete dissolution by vortexing. If solubility is an issue, gentle warming or sonication may be required. Prepare fresh or store as recommended by the manufacturer (typically short-term at 4°C or long-term at -20°C).
-
-
Preparation of Injection Volume:
-
Calculate the volume to inject based on the stock solution concentration. A typical injection volume for a mouse is 100-200 µL. Adjust the stock concentration if necessary to achieve a reasonable volume.
-
Injection Volume (mL) = Dose (mg) / Stock Concentration (mg/mL)
-
Example: 0.5 mg / 10 mg/mL = 0.05 mL or 50 µL
-
-
Administration:
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the intraperitoneal cavity, avoiding the bladder and internal organs.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn, confirming correct needle placement.
-
Inject the calculated volume of the 5-FMOrn solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Administration via Drinking Water
This method is suitable for continuous, long-term administration but offers less control over the precise dose consumed by each individual animal.
Materials:
-
This compound (5-FMOrn) powder
-
Sterile drinking water
-
Calibrated water bottles
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Determine the target concentration of 5-FMOrn in the drinking water. This is often based on an estimated daily water consumption (typically 3-5 mL for an adult mouse) to achieve a target dose in mg/kg/day.
-
Example Calculation: To achieve a dose of ~50 mg/kg/day for a 25g mouse:
-
Daily dose needed: 0.025 kg * 50 mg/kg = 1.25 mg/day.
-
Assuming the mouse drinks ~4 mL of water per day.
-
Concentration required: 1.25 mg / 4 mL = 0.3125 mg/mL or 312.5 mg/L.
-
-
-
Administration:
-
Dissolve the calculated amount of 5-FMOrn in the total volume of drinking water required for the cage/study group.
-
Replace the standard water bottles with the bottles containing the 5-FMOrn solution.
-
To prevent degradation, protect the solution from light (using amber bottles or by covering them) and prepare it fresh every 2-3 days.
-
-
Monitoring and Considerations:
-
Measure water consumption daily by weighing the bottles to estimate the actual dose ingested per mouse.[4] This is critical as consumption can vary significantly between animals.[4]
-
Be aware that mice are nocturnal, and the majority of water consumption occurs during the night.[4]
-
Check for any changes in the animals' drinking habits, as the taste of the compound may reduce water intake. If this occurs, a lower concentration or an alternative administration method may be necessary.
-
Visualizations
Signaling Pathway
Caption: Inhibition of Ornithine Aminotransferase (OAT) by 5-FMOrn.
Experimental Workflow
References
- 1. Ornithine aminotransferase activity, liver ornithine concentration and acute ammonia intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-Fluoromethylornithine (5-FMOrn) Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoromethylornithine (5-FMOrn) is a potent and specific irreversible inhibitor of the mitochondrial enzyme L-ornithine:2-oxo-acid aminotransferase (OAT).[1][2] Inhibition of OAT by 5-FMOrn leads to a significant increase in ornithine concentrations in various tissues.[1][3] This mechanism of action makes 5-FMOrn a valuable tool for studying the physiological and pathological roles of OAT and ornithine metabolism. These application notes provide detailed protocols for the preparation, quality control, and administration of 5-FMOrn solutions for non-clinical research applications, particularly for injection.
Physicochemical Properties
This compound is typically supplied as a dihydrochloride (B599025) salt, which is a white to light-yellow solid.[4] It is important to consider its solubility characteristics when preparing solutions for injection.
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (421.76 mM) | Ultrasonic assistance is required for dissolution.[4] |
| DMSO | 100 mg/mL (421.76 mM) | Requires sonication and gentle warming (up to 60°C). The use of new, non-hygroscopic DMSO is recommended as moisture can impact solubility.[4] |
Recommended Injection Formulations
For in vivo studies, 5-FMOrn is often formulated in a vehicle designed to enhance solubility and stability. Below are established protocols for preparing injectable solutions.
Table 2: Example Formulations for Injectable 5-FMOrn Solutions
| Protocol | Formulation Composition (v/v) | Resulting Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.54 mM) | [4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.54 mM) | [4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.54 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of 5-FMOrn Solution in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the step-by-step preparation of a 1 mL working solution of 5-FMOrn at a concentration of 2.5 mg/mL.
Materials:
-
This compound dihydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of 5-FMOrn dihydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
Vehicle Preparation: In a sterile vial, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of the 25 mg/mL 5-FMOrn stock solution in DMSO and mix thoroughly until the solution is homogenous.[4]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.[4]
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.[4] Mix the final solution thoroughly.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Before administration, perform the quality control checks outlined in Table 3.
Quality Control of the Final Solution
For extemporaneously prepared injectable solutions, several quality control measures are essential to ensure safety and consistency.[5][6]
Table 3: Quality Control Parameters for Injectable 5-FMOrn Solutions
| Parameter | Method | Specification |
| Visual Inspection | Observe against a black and white background. | Clear solution, free from visible particulate matter, and no phase separation.[5][6] |
| pH | Use a calibrated pH meter. | The pH should be within a physiologically acceptable range (typically 6.5-8.0 for intraperitoneal injections). Adjust if necessary with sterile, dilute HCl or NaOH. |
| Osmolality | Use an osmometer. | For intraperitoneal injections, a wider range is tolerated than for intravenous, but aiming for near isotonicity (280-300 mOsm/kg) is recommended to minimize irritation.[7] |
| Sterility | Culture a sample on appropriate media. | No microbial growth.[6] |
Storage and Stability
Proper storage is critical to maintain the potency and safety of 5-FMOrn solutions.
Table 4: Storage and Stability Recommendations
| Formulation | Storage Temperature | Duration | Notes |
| Powder | 4°C | Long-term | Store under nitrogen, protected from moisture.[4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[4] |
| -20°C | Up to 1 month | Store under nitrogen.[4] | |
| Final Injectable Solution | 2-8°C | Up to 24 hours | It is highly recommended to prepare the final working solution fresh on the day of use.[4] |
Administration Protocol
The following is a general protocol for the administration of 5-FMOrn to mice via intraperitoneal (i.p.) injection, based on published research.
Animal Model: Mice Route of Administration: Intraperitoneal (i.p.) injection Dosage: Doses ranging from 10 mg/kg to 20 mg/kg have been shown to be effective in inactivating OAT in mice.[1][3][8][9] Procedure:
-
Ensure the 5-FMOrn injectable solution is at room temperature before administration.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the 5-FMOrn solution.
-
Monitor the animal post-injection for any adverse reactions.
Mechanism of Action: OAT Signaling Pathway
5-FMOrn acts by irreversibly inhibiting Ornithine Aminotransferase (OAT). This enzyme is a key player in amino acid metabolism, catalyzing the conversion of ornithine to glutamate-γ-semialdehyde (GSA), which is in equilibrium with pyrroline-5-carboxylate (P5C).[10][11][12] This inhibition blocks the degradation of ornithine, leading to its accumulation.
Caption: Inhibition of the Ornithine Aminotransferase (OAT) pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow from solution preparation to in vivo administration and subsequent analysis.
Caption: General workflow for the preparation and in vivo testing of 5-FMOrn solutions.
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Extemporaneous Compounding: Selective Pharmacists with Separate Skill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Perspective On Various Use Cases Of Osmolality In Quality Control [bioprocessonline.com]
- 8. scispace.com [scispace.com]
- 9. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoromethylornithine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of 5-Fluoromethylornithine dihydrochloride (B599025) in commonly used laboratory solvents, along with standardized protocols for determining solubility. This document is intended to guide researchers in preparing solutions and designing experiments involving this compound.
Overview of this compound Dihydrochloride
This compound dihydrochloride is a specific and irreversible inhibitor of the enzyme L-ornithine:2-oxoacid aminotransferase (OAT).[1][2][3][4][5] Its inhibitory action on OAT makes it a valuable tool for studying metabolic pathways involving ornithine and for investigating potential therapeutic applications in conditions such as gyrate atrophy of the choroid and retina.[1][4]
Solubility Data
The solubility of this compound dihydrochloride was determined in water and dimethyl sulfoxide (B87167) (DMSO). The following table summarizes the quantitative solubility data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 100 | 421.76 | Ultrasonic treatment required[1][6] |
| Water | 80 | 337.41 | Sonication is recommended[2] |
| DMSO | 100 | 421.76 | Ultrasonic treatment, warming, and heating to 60°C required[1][6] |
Experimental Protocols
The following are general protocols for determining the kinetic and thermodynamic solubility of a chemical compound like this compound dihydrochloride.
Protocol for Kinetic Solubility Determination (Shake-Flask Method)
This protocol is a rapid method to assess the solubility of a compound from a DMSO stock solution.
Materials:
-
Test compound (this compound dihydrochloride)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
Microplate reader or UV-Vis spectrophotometer
-
Solubility filter plates (optional)
-
LC-MS/MS system (for compounds without a chromophore)
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in anhydrous DMSO.[2]
-
Sample Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of PBS (pH 7.4) in 1.4 mL matrix storage tubes. This results in a final DMSO concentration of 2%.[2][3]
-
Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours.[2]
-
Separation of Undissolved Compound:
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the clear supernatant or filtrate at the compound's λmax.
-
LC-MS/MS: For compounds lacking a strong UV absorbance, quantify the concentration using a validated LC-MS/MS method.[7]
-
-
Data Analysis: Determine the concentration of the dissolved compound by comparing the measured response to a standard curve prepared from the DMSO stock solution.
Protocol for Thermodynamic Solubility Determination
This method measures the equilibrium solubility of the solid compound and is considered more representative of true solubility.
Materials:
-
Test compound (solid this compound dihydrochloride)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
1.5 mL glass vials
-
Thermomixer or orbital shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the solid test compound into a 1.5 mL glass vial.[8]
-
Addition of Solvent: Add 1 mL of the phosphate buffer (pH 7.4) to the vial.[8]
-
Equilibration: Seal the vials and place them in a thermomixer or on an orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation (e.g., 700 rpm) for 24 to 72 hours to ensure equilibrium is reached.[8][9]
-
Sample Collection and Filtration: After incubation, allow the suspension to settle. Carefully draw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Analyze the filtered solution by HPLC-UV.
-
Data Analysis: Quantify the compound's concentration by comparing the peak area from the sample to a standard curve prepared with known concentrations of the compound.
Visualizations
Signaling Pathway
Caption: Inhibition of L-ornithine:2-oxoacid aminotransferase (OAT) by this compound dihydrochloride.
Experimental Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. evotec.com [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for In vivo Delivery and Bioavailability of 5-Fluoromethylornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoromethylornithine (5-FMO) is a potent, enzyme-activated, irreversible inhibitor of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism.[1][2][3] By inhibiting OAT, 5-FMO leads to a significant increase in ornithine concentrations in various tissues.[2][3][4][5] This mechanism of action makes it a valuable tool for studying the physiological roles of OAT and a potential therapeutic agent for conditions such as hepatocellular carcinoma, where OAT is often upregulated.[1] These application notes provide a summary of the available in vivo data and detailed protocols for the delivery and analysis of 5-FMO in a research setting.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy and pharmacokinetic properties of this compound.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Species | Administration Route | Notes | Source |
| Effective Dose for OAT Inactivation | 10 - 50 mg/kg | Mouse | Intraperitoneal or Oral | A single dose of 10 mg/kg was sufficient to inactivate OAT in the brain and liver by 90% for 24 hours. | [1][5][6] |
| OAT Inhibition | ~90% | Mouse | Intraperitoneal | Achieved in brain and liver 24 hours post-administration of 10 mg/kg. | [1] |
| Effect on Tissue Ornithine Levels | Dramatic Increase | Mouse | Intraperitoneal | Ornithine concentrations are significantly elevated in all tissues following 5-FMO administration. | [2][3][4][5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes | Source |
| Oral Bioavailability | 42% | Not Specified | Water-soluble compound. | Not explicitly cited in provided results |
| Metabolism | Not metabolized by human liver microsomes over 90 min | Human (in vitro) | Not explicitly cited in provided results | |
| Plasma Protein Binding | 62% | Not Specified | Not explicitly cited in provided results |
Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of ornithine aminotransferase (OAT). OAT plays a crucial role in converting ornithine to glutamate (B1630785) γ-semialdehyde. In the context of hepatocellular carcinoma (HCC), OAT inactivation has been shown to impact the Wnt/β-catenin signaling pathway. While the precise molecular steps linking OAT inhibition to the Wnt/β-catenin pathway are a subject of ongoing research, a proposed mechanism involves the alteration of cellular metabolic pools that influence β-catenin stability and transcriptional activity.
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound in Mice via Intraperitoneal Injection
This protocol describes the intraperitoneal (IP) administration of 5-FMO to mice for in vivo efficacy and pharmacokinetic studies.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile 1 mL syringes
-
Sterile needles (26-30 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of 5-FMO in sterile saline. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of 5-FMO in 1 mL of sterile saline.
-
The solution should be freshly prepared. If storage is necessary, consult the manufacturer's guidelines; typically, solutions can be stored at -20°C for a limited time.[2]
-
Vortex the solution until the 5-FMO is completely dissolved.
-
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct injection volume. The injection volume should not exceed 10 mL/kg.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Intraperitoneal Injection:
-
Identify the injection site in the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum or urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the calculated volume of the 5-FMO solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design and institutional animal care guidelines.
-
Protocol 2: Quantification of this compound in Plasma using HPLC
This protocol provides a general framework for the analysis of 5-FMO in plasma samples by High-Performance Liquid Chromatography (HPLC). This method is adapted from established procedures for similar compounds like ornithine and DFMO, and should be validated for 5-FMO specifically.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Mobile phase buffers (e.g., phosphate (B84403) buffer)
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)
-
This compound standard
-
Internal standard (optional, but recommended)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Collect blood samples from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
To 100 µL of plasma, add 200 µL of cold acetonitrile or 10% TCA to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Derivatization (for Fluorescence Detection):
-
If using fluorescence detection, derivatize the primary amine group of 5-FMO. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).
-
Mix a portion of the supernatant with the OPA reagent according to established protocols. The reaction is typically rapid.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the appropriate mobile phase. The mobile phase composition will need to be optimized for the best separation of 5-FMO from other plasma components.
-
Inject the prepared sample (derivatized or underivatized, depending on the detection method) onto the column.
-
Run the HPLC method with a suitable gradient or isocratic elution program.
-
Detect the 5-FMO peak using either a UV detector (if the molecule has a suitable chromophore) or a fluorescence detector (if derivatized).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of 5-FMO standard.
-
Process the plasma samples in the same manner as the standards.
-
Determine the concentration of 5-FMO in the plasma samples by comparing the peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
-
Note: For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed. This would involve optimizing the mass spectrometric conditions for the detection of 5-FMO.
Conclusion
This compound is a valuable research tool for investigating the role of ornithine aminotransferase in various biological processes. The protocols outlined above provide a starting point for conducting in vivo studies to assess its delivery, bioavailability, and efficacy. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional guidelines for animal care and use. Further studies are warranted to fully characterize the pharmacokinetic profile of 5-FMO and to elucidate its detailed mechanism of action in different disease models.
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ornithine aminotransferase activity, liver ornithine concentration and acute ammonia intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a 5-Fluoromethylornithine-Induced Gyrate Atrophy Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrate atrophy of the choroid and retina is a rare autosomal recessive metabolic disorder characterized by progressive chorioretinal degeneration leading to blindness.[1][2] The disease is caused by a deficiency of the mitochondrial enzyme ornithine aminotransferase (OAT), which leads to systemic hyperornithinemia.[1][2] Animal models are crucial for understanding the pathophysiology of gyrate atrophy and for developing novel therapeutic strategies. While genetic knockout models exist, a chemically-induced model using 5-Fluoromethylornithine (5-FMOrn) offers a rapid and controllable method to study the biochemical consequences of OAT inhibition.
This compound is a specific and irreversible inhibitor of ornithine aminotransferase (OAT).[3][4][5] Administration of 5-FMOrn leads to a significant increase in ornithine levels in various tissues, mimicking the primary biochemical hallmark of gyrate atrophy.[3][6] However, it is important to note that current research suggests that while 5-FMOrn effectively induces hyperornithinemia, it may not fully recapitulate the retinal degeneration phenotype observed in genetic models of gyrate atrophy. One study reported that despite a tenfold increase in ocular ornithine levels after 5-FMOrn treatment, mice exhibited normal visual function and no ophthalmic toxicity. Therefore, this model is primarily suited for studying the biochemical aspects of OAT deficiency and the systemic effects of hyperornithinemia.
These application notes provide detailed protocols for inducing a biochemical model of gyrate atrophy in mice using 5-FMOrn, along with methods for assessing the key biochemical and potential ophthalmological endpoints.
Data Presentation
Table 1: Expected Biochemical Outcomes of 5-FMOrn Administration in Mice
| Parameter | Expected Outcome in 5-FMOrn Treated Group | Control Group (Vehicle) | Method of Analysis |
| Plasma Ornithine Levels | Significantly elevated (e.g., >10-fold increase) | Normal physiological levels | High-Performance Liquid Chromatography (HPLC) or Amino Acid Analyzer |
| Tissue Ornithine Levels (Liver, Kidney, Eye) | Significantly elevated | Normal physiological levels | High-Performance Liquid Chromatography (HPLC) or Amino Acid Analyzer |
| Ornithine Aminotransferase (OAT) Activity (Liver) | Significantly reduced or undetectable | Normal enzymatic activity | Spectrophotometric or radiometric assay |
Table 2: Potential Ophthalmological Assessment (Note: Significant changes may not be observed)
| Parameter | Expected Outcome in 5-FMOrn Treated Group | Control Group (Vehicle) | Method of Analysis |
| Electroretinography (ERG) a- and b-wave amplitudes | Likely no significant change | Normal amplitudes | Electroretinography |
| Retinal Thickness (by OCT or Histology) | Likely no significant change | Normal retinal thickness | Optical Coherence Tomography (OCT), Histology (H&E staining) |
| Retinal Histology | Likely no significant pathological changes (e.g., photoreceptor loss, RPE atrophy) | Normal retinal structure | Histology (H&E staining), Immunohistochemistry |
Experimental Protocols
Protocol 1: Induction of Hyperornithinemia in Mice using this compound
Materials:
-
This compound (5-FMOrn) dihydrochloride (B599025)
-
Sterile saline (0.9% NaCl) or appropriate vehicle
-
Animal model: C57BL/6 mice or other suitable strain (8-10 weeks old)
-
Animal balance
-
Syringes and needles for administration (oral gavage or intraperitoneal injection)
Procedure:
-
Preparation of 5-FMOrn Solution:
-
Dissolve 5-FMOrn dihydrochloride in sterile saline to the desired concentration. A typical concentration for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL would be 2 mg/mL.
-
Ensure the solution is fully dissolved. Gentle warming or vortexing may be required. Prepare fresh or store aliquots at -20°C for short-term use.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing.
-
Oral Administration (Gavage):
-
Administer the 5-FMOrn solution directly into the stomach using a ball-tipped gavage needle.
-
A typical dose range is 10-50 mg/kg body weight, administered once daily.[6]
-
-
Intraperitoneal (IP) Injection:
-
Inject the 5-FMOrn solution into the peritoneal cavity.
-
A typical dose range is 10-50 mg/kg body weight, administered once daily.[6]
-
-
The duration of treatment will depend on the experimental goals. For studying chronic hyperornithinemia, treatment can extend for several weeks to months.
-
-
Control Group:
-
Administer the vehicle (e.g., sterile saline) to the control group using the same route and volume as the treated group.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or distress. Long-term treatment with 5-FMOrn has been reported to be well-tolerated in mice.[6]
-
Protocol 2: Biochemical Analysis of Ornithine Levels and OAT Activity
A. Sample Collection:
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Collection:
-
Euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect the liver, kidneys, and eyes.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
B. Ornithine Level Measurement (HPLC):
-
Sample Preparation:
-
Deproteinize plasma samples by adding an equal volume of 10% sulfosalicylic acid, vortexing, and centrifuging at 10,000 x g for 10 minutes.
-
Homogenize tissue samples in a suitable buffer and deproteinize as described for plasma.
-
-
HPLC Analysis:
-
Analyze the supernatant for amino acid content using a dedicated amino acid analyzer or by pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) followed by reverse-phase HPLC with fluorescence detection.
-
Quantify ornithine levels by comparing the peak area to a standard curve of known ornithine concentrations.
-
C. OAT Activity Assay (Spectrophotometric):
-
Tissue Homogenization:
-
Homogenize liver tissue in a buffer containing a detergent (e.g., Triton X-100) to solubilize the mitochondrial enzyme.
-
-
Assay Principle:
-
The assay measures the conversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). P5C reacts with o-aminobenzaldehyde to produce a yellow-colored product that can be measured spectrophotometrically at 440 nm.
-
-
Assay Procedure:
-
Incubate the tissue homogenate with L-ornithine, α-ketoglutarate, and pyridoxal (B1214274) 5'-phosphate (a cofactor for OAT).
-
Stop the reaction and add o-aminobenzaldehyde.
-
Measure the absorbance at 440 nm.
-
Calculate OAT activity relative to the total protein concentration of the homogenate.
-
Protocol 3: Ophthalmological Assessment
A. Electroretinography (ERG):
-
Animal Preparation:
-
Dark-adapt the mice overnight.
-
Anesthetize the mice and dilate their pupils with a mydriatic agent.
-
-
ERG Recording:
-
Place electrodes on the cornea, forehead (reference), and tail (ground).
-
Present flashes of light of varying intensity and record the electrical responses of the retina (a-wave and b-wave).
-
Compare the amplitudes and implicit times of the ERG waves between the 5-FMOrn-treated and control groups.
-
B. Retinal Histology:
-
Tissue Preparation:
-
Enucleate the eyes and fix them in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's fixative).
-
Dehydrate the eyes, embed them in paraffin, and section them.
-
-
Staining:
-
Stain the retinal sections with Hematoxylin and Eosin (H&E) to visualize the overall retinal structure.
-
Perform immunohistochemistry with specific antibodies to label different retinal cell types (e.g., photoreceptors, retinal pigment epithelium) if desired.
-
-
Analysis:
-
Examine the retinal sections under a microscope to assess for any pathological changes, such as photoreceptor cell loss, thinning of retinal layers, or RPE atrophy.
-
Mandatory Visualizations
Caption: Mechanism of this compound (5-FMOrn) action.
Caption: Experimental workflow for the 5-FMOrn-induced gyrate atrophy model.
Caption: Pathological cascade in gyrate atrophy.
References
- 1. Gyrate atrophy of the choroid and retina. Long-term reduction of ornithine slows retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of ornithine accumulation prevents retinal degeneration in a mouse model of gyrate atrophy of the choroid and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Retinal risks of high-dose ornithine supplements: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Long-Term Treatment of L-Ornithine on Visual Function and Retinal Histology in the Rats [jstage.jst.go.jp]
Application of 5-Fluoromethylornithine in Liver Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoromethylornithine, also widely known as eflornithine (B1671129) or DFMO, is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and survival. Dysregulation of the polyamine pathway is a common feature in various diseases, including cancer. In the context of liver disease, elevated ODC activity and polyamine levels are associated with the progression of hepatocellular carcinoma (HCC), and play a role in the processes of liver fibrosis and regeneration. Eflornithine's ability to deplete cellular polyamines makes it a valuable tool for investigating the role of this pathway in liver pathology and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of this compound in liver disease research, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a "suicide inhibitor" of ornithine decarboxylase. It is structurally similar to ornithine, the natural substrate of ODC. When eflornithine binds to the active site of ODC, the enzyme catalyzes its decarboxylation, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. This inactivation leads to the depletion of intracellular polyamines, which in turn can inhibit cell proliferation and induce apoptosis.
Beyond ODC, this compound has also been shown to be a specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT).[1] Inhibition of OAT leads to a significant increase in ornithine concentrations in various tissues, including the liver.[1]
Data Presentation
The following tables summarize quantitative data on the application of this compound in various experimental models relevant to liver disease research.
Table 1: In Vitro Efficacy of Eflornithine (DFMO) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Human Colon Carcinoma | IC50 (D-DFMO) | ~7.5 µM | [2] |
| HCT116 | Human Colon Carcinoma | KD (D-DFMO) | 28.3 ± 3.4 µM | [2] |
| HCT116 | Human Colon Carcinoma | KD (L-DFMO) | 1.3 ± 0.3 µM | [2] |
| HCT116 | Human Colon Carcinoma | Kinact (D-DFMO) | 0.25 ± 0.03 min-1 | [2] |
| HCT116 | Human Colon Carcinoma | Kinact (L-DFMO) | 0.15 ± 0.03 min-1 | [2] |
| Various Adenocarcinoma Lines | Human | Effective Concentration for Growth Inhibition | 0.1 - 5.0 mM | [3] |
Table 2: In Vivo Efficacy and Dosage of Eflornithine (DFMO) in Animal Models of Liver Disease
| Animal Model | Disease Model | Treatment Protocol | Key Findings | Reference |
| Rats | Liver Regeneration (Partial Hepatectomy) | 3% oral solution (5.4 g/kg/day) | 85% inhibition of ODC activity; 61% reduction in DNA synthesis; 46% reduction in protein synthesis.[4] | [4] |
| Rats | Aflatoxin B1-induced Hepatocarcinogenesis | 2% in drinking water for 3 weeks, then 1% | Inhibited tumor induction.[5] | [5] |
| Mice | General | Single dose >10 mg/kg | Inactivates Ornithine Aminotransferase (OAT) in the liver.[1] | [1] |
Experimental Protocols
In Vitro Assays
Protocol 1: Cell Viability Assay in Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2, Huh7)
This protocol is adapted from standard cell viability assays and can be used to determine the cytotoxic or cytostatic effects of this compound on HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, ATCC® HB-8065™)
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum)
-
This compound (Eflornithine hydrochloride)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to obtain the desired final concentrations (a suggested range is 0.1 mM to 10 mM). Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For MTS or CellTiter-Glo® assays: Follow the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Animal Studies
Protocol 2: Induction of Hepatocellular Carcinoma (HCC) in Mice using Diethylnitrosamine (DEN)
This protocol describes a common method for inducing HCC in mice, which can then be used to evaluate the therapeutic efficacy of this compound.
Materials:
-
C57BL/6 mice (2 weeks old)
-
Diethylnitrosamine (DEN)
-
Sterile saline solution
-
Animal housing and care facilities
Procedure:
-
DEN Administration: At 14 days of age, administer a single intraperitoneal (i.p.) injection of DEN at a dose of 25 mg/kg body weight.[6] DEN should be dissolved in sterile saline.
-
Tumor Development: House the mice under standard conditions. Tumors will develop over a period of 8-12 months.[6] The progression of tumor development can be monitored using imaging techniques.
-
Treatment with this compound: Once tumors are established, or as a chemopreventive strategy, this compound can be administered. A potential starting dose, based on studies in other cancer models, could be a 0.1% or 0.2% solution in the drinking water.[7] The treatment duration will depend on the study design.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect liver tissues. Analyze tumor number, size, and weight. Perform histological analysis (H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Protocol 3: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl₄)
This protocol is a standard method to induce liver fibrosis in mice, creating a model to test the anti-fibrotic potential of this compound.
Materials:
-
Male Balb/c mice
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil
-
Animal housing and care facilities
Procedure:
-
CCl₄ Administration: Administer CCl₄ by intraperitoneal (i.p.) injection at a dose of 1.0 mL/kg body weight, diluted in olive oil or corn oil. Injections are typically given twice or three times a week for a period of 4-12 weeks to induce significant fibrosis.
-
Treatment with this compound: Treatment with this compound can be initiated concurrently with CCl₄ administration or after the establishment of fibrosis. A starting dose of >10 mg/kg (i.p. or oral) can be considered based on its known effect on liver OAT.[1]
-
Endpoint Analysis: At the end of the treatment period, collect liver tissue. Assess the degree of fibrosis using Sirius Red or Masson's trichrome staining. Perform immunohistochemistry or western blotting for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.[8][9]
Signaling Pathways and Visualizations
This compound primarily exerts its effects by depleting polyamines, which are crucial for multiple cellular processes, including those mediated by key signaling pathways in liver disease.
Polyamine Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of the polyamine biosynthesis pathway by this compound.
Potential Downstream Effects of Polyamine Depletion on HCC Signaling
Depletion of polyamines by this compound can impact critical signaling pathways involved in hepatocellular carcinoma progression, such as the PI3K/Akt pathway. Polyamines have been shown to be involved in the regulation of this pathway, and their depletion can lead to decreased cell survival and proliferation.[5][10]
Caption: Potential impact of polyamine depletion on the PI3K/Akt pathway in HCC.
Experimental Workflow for Evaluating this compound in an In Vivo HCC Model
Caption: Workflow for in vivo testing of this compound in an HCC model.
Conclusion
This compound is a valuable research tool for elucidating the role of the polyamine pathway in the pathogenesis of liver diseases. The provided protocols and data offer a starting point for researchers to design and execute experiments aimed at understanding its effects on hepatocellular carcinoma, liver fibrosis, and liver regeneration. Further research is warranted to fully explore the therapeutic potential of this compound in these conditions, both as a monotherapy and in combination with other agents.
References
- 1. Inhibition of polyamine accumulation and deoxyribonucleic acid synthesis in regenerating rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential role of polyamine metabolism in hepatic regeneration. Inhibition of deoxyribonucleic acid and protein synthesis and tissue regeneration by difluoromethylornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the irreversible ornithine decarboxylase inhibitor, alpha-difluoromethylornithine, aflatoxin B1, and choline deficiency on hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of polyamine accumulation and deoxyribonucleic acid synthesis in regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance against the development of diethylnitrosamine-induced hepatocellular carcinoma in female C3H mice: an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoromethylornithine: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoromethylornithine, also known as eflornithine (B1671129) or DFMO, is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, proliferation, and differentiation.[3][4] Dysregulation of polyamine metabolism is a frequent characteristic of cancer, with elevated polyamine levels being crucial for tumor initiation and progression.[4] This makes the polyamine biosynthesis pathway an attractive target for anticancer therapies.[5] Eflornithine's ability to deplete intracellular polyamines has established it as a valuable tool in cancer research, particularly in the study of malignancies driven by oncogenes like MYC, which directly upregulates ODC expression.[6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in cancer cell line studies.
Mechanism of Action
This compound acts as a "suicide inhibitor" by binding irreversibly to the active site of ornithine decarboxylase.[2] This inactivation of ODC blocks the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[1] The resulting depletion of intracellular polyamines, primarily putrescine and spermidine, leads to several downstream effects in cancer cells, including:
-
Cytostasis: Inhibition of cell proliferation and induction of cell cycle arrest, often in the G1 phase.[8]
-
Apoptosis: Induction of programmed cell death in some cancer cell lines.[9]
-
Differentiation: Promotion of a more differentiated phenotype in certain tumor types.[10]
-
Modulation of Signaling Pathways: Disruption of key oncogenic signaling pathways that are dependent on polyamines for their activity.[5]
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Notes |
| BE(2)-C | Neuroblastoma | 3.0 | Highly sensitive to DFMO. |
| SMS-KCNR | Neuroblastoma | 10.6 | Moderately sensitive to DFMO. |
| CHLA90 | Neuroblastoma | 25.8 | Less sensitive to DFMO. |
| Colo 205 | Colon Adenocarcinoma | >0.5 | Growth completely inhibited above 0.5 mM.[11] |
| HT-29 | Colon Adenocarcinoma | Resistant | Shows resistance to DFMO-induced cytostasis.[4] |
| HuTu-80 | Duodenal Adenocarcinoma | Sensitive | More sensitive to DFMO compared to HT-29.[4] |
| PANC-1 | Pancreatic Cancer | - | DFMO shows cytostatic effects, additive with doxorubicin (B1662922).[12] |
| COLO-357 | Pancreatic Cancer | - | DFMO shows cytostatic effects, additive with doxorubicin.[12] |
| NCI H82 | Small Cell Lung Carcinoma | - | Dies following polyamine depletion by DFMO.[13] |
| NCI H157 | Non-Small Cell Lung Carcinoma | - | Demonstrates a cytostatic response to DFMO.[13] |
| Caski | Cervical Carcinoma | 100 µM - >5 mM | Wide range of sensitivity observed.[9] |
Table 2: Effect of this compound on Intracellular Polyamine Levels
| Cell Line | DFMO Concentration | Treatment Duration | Putrescine Reduction | Spermidine Reduction | Spermine Levels |
| Colo 205 | 200 µM | - | 93% | 57% | - |
| CHO | 1-10 mM | 30-40 hours | >95% | >95% | Unchanged or increased |
| Ewing Sarcoma | 2% in vivo | - | Significant | Significant | Unchanged |
| Neuroblastoma | - | - | Remarkable decrease | Variable decrease | Usually unaffected |
| Human Adenocarcinoma | 0.1 - 5.0 mM | 48 hours | Dependent on cell line | Declined after initial rescue | Restored with higher putrescine rescue |
Table 3: Induction of Apoptosis by this compound
| Cell Line | DFMO Concentration | Treatment Duration | Apoptosis Induction |
| Cervical Precancerous and Cancerous Cells | 5 mM | - | Apoptosis induced regardless of HPV status.[9] |
| Gastric Cancer Model | - | - | DFMO induces apoptosis. |
| Ovarian Cancer (SKOV-3) | - | - | Induces apoptosis through AP-1 signaling and JNK phosphorylation.[14] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (DFMO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DFMO in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of DFMO. Include a vehicle control (medium without DFMO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of DFMO that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (DFMO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of DFMO for the chosen duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using reverse-phase HPLC with fluorescence detection after pre-column derivatization.
Materials:
-
Cancer cell line of interest
-
This compound (DFMO)
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with DFMO for the desired time. Harvest the cells and wash them with cold PBS.
-
Extraction: Resuspend the cell pellet in a known volume of cold 0.2 M PCA. Sonicate the samples on ice and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Derivatization:
-
Take a known volume of the supernatant (acid extract).
-
Add saturated sodium carbonate solution to make the solution alkaline.
-
Add dansyl chloride solution.
-
Incubate in the dark at room temperature for at least 1 hour or overnight.
-
Add proline solution to react with excess dansyl chloride.
-
-
Extraction of Dansylated Polyamines: Add toluene to the reaction mixture, vortex vigorously, and centrifuge to separate the phases. Collect the upper toluene layer containing the dansylated polyamines.
-
HPLC Analysis:
-
Evaporate the toluene extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Inject a known volume onto the C18 HPLC column.
-
Elute the dansylated polyamines using a gradient of acetonitrile (B52724) in water.
-
Detect the separated polyamines using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm).
-
-
Quantification: Prepare a standard curve using known concentrations of polyamine standards that have undergone the same derivatization and extraction procedure. Calculate the concentration of polyamines in the cell extracts based on the standard curve.
Protocol 4: Western Blot Analysis
This protocol is for the detection of changes in protein expression levels of key markers like ODC, MYCN, and p27Kip1 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (DFMO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ODC, anti-MYCN, anti-p27Kip1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After DFMO treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Affected Signaling Pathways
Caption: Signaling pathways affected by this compound.
Conclusion
This compound is a critical research tool for investigating the roles of polyamines in cancer biology. Its specific and irreversible inhibition of ODC provides a reliable method for depleting intracellular polyamines, allowing for the detailed study of the downstream consequences on cell proliferation, survival, and signaling. The protocols and data presented in these application notes offer a comprehensive guide for researchers utilizing this compound in their cancer cell line studies, facilitating a deeper understanding of the therapeutic potential of targeting the polyamine pathway in oncology.
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases [mdpi.com]
- 9. Effects of difluoromethylornithine on growth inhibition and apoptosis in human cervical epithelial and cancerous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of alpha-difluoromethylornithine and 5-fluorouracil on the proliferation of a human colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined effects of alpha-difluoromethylornithine and doxorubicin against pancreatic cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human lung tumor sensitivity to difluoromethylornithine as related to ornithine decarboxylase messenger RNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Inducing Hyperornithinemia in Rats with 5-Fluoromethylornithine (5-FMOrn)
Application Note: Inducing hyperornithinemia in rats using 5-fluoromethylornithine (5-FMOrn) provides a valuable in vivo model for studying the metabolic consequences of elevated ornithine levels. 5-FMOrn is a potent and specific irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT), a key enzyme in ornithine catabolism.[1][2] Inhibition of OAT leads to a significant and sustained elevation of ornithine concentrations in various tissues and biological fluids, mimicking the biochemical phenotype of certain genetic disorders and providing a platform to investigate the downstream effects of ornithine accumulation.
Mechanism of Action
5-FMOrn acts as a mechanism-based inactivator of OAT. The enzyme catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate. 5-FMOrn, as an ornithine analog, enters the active site of OAT and forms an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This initiates a series of enzymatic reactions that result in the irreversible covalent modification of the enzyme, rendering it inactive. This targeted inhibition leads to a buildup of ornithine, as its primary catabolic pathway is blocked.
Data Presentation
Administration of 5-FMOrn to rats results in a marked increase in ornithine levels in plasma and various tissues. The following table summarizes the expected quantitative changes based on available literature.
| Tissue/Fluid | Treatment Group | Ornithine Concentration (nmol/g or nmol/mL) | Fold Change vs. Control | Reference |
| Plasma | Control | Data not available in searched literature | - | |
| 5-FMOrn (10 mg/kg, single dose) | Specific value not available, but described as "greatly enhanced" | Not specified | [2] | |
| Liver | Control | Data not available in searched literature | - | |
| 5-FMOrn (10 mg/kg, single dose) | Specific value not available, but described as "greatly enhanced" | Not specified | [2] | |
| Brain | Control | Data not available in searched literature | - | |
| 5-FMOrn (10 mg/kg, single dose) | Specific value not available, but described as "greatly enhanced" | Not specified | [2] | |
| Kidney | Control | Data not available in searched literature | - | |
| 5-FMOrn (10 mg/kg, single dose) | Specific value not available, but described as "greatly enhanced" | Not specified | [2] | |
| Urine | Control | Data not available in searched literature | - | |
| 5-FMOrn (10 mg/kg, single dose) | Specific value not available, but described as "dramatically increased" | Not specified | [2] |
Note: While the searched literature confirms a significant increase in ornithine levels in rats, specific quantitative data with mean values and standard deviations from a single, comprehensive study were not available. The descriptions "greatly enhanced" and "dramatically increased" are consistently used.
Experimental Protocols
Preparation of 5-FMOrn Solution for Injection
Materials:
-
This compound (5-FMOrn) dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for intraperitoneal injection in rats)
Protocol:
-
Prepare a stock solution of 5-FMOrn in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, follow this ratio for a 1 mL volume:
-
100 µL of 5-FMOrn stock solution (10% DMSO final concentration)
-
400 µL of PEG300 (40% final concentration)
-
50 µL of Tween-80 (5% final concentration)
-
450 µL of sterile saline (45% final concentration)
-
-
Add the components sequentially in a sterile microcentrifuge tube.
-
Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.
-
Prepare the solution fresh on the day of injection.
Induction of Hyperornithinemia in Rats (Acute Model)
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Prepared 5-FMOrn injection solution
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Protocol:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Weigh each rat to determine the precise injection volume.
-
A single dose of 5-FMOrn greater than 10 mg/kg body weight is effective for inactivating OAT.[2] A commonly used dose in rodent studies is 10-20 mg/kg.
-
Administer the calculated volume of the 5-FMOrn solution via intraperitoneal (IP) injection.
-
Restrain the rat securely. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle and aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Monitor the animals for any adverse reactions post-injection.
Sample Collection and Preparation
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Tubes for blood collection (e.g., EDTA-coated)
-
Centrifuge
-
Cryovials
-
Liquid nitrogen
-
Surgical tools for tissue dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Perchloric acid (PCA)
Protocol:
Blood (Plasma) Collection:
-
Anesthetize the rat at the desired time point post-5-FMOrn administration.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean cryovial and store it at -80°C until analysis.
Tissue Collection:
-
Following blood collection, perfuse the rat with ice-cold PBS to remove remaining blood from the tissues.
-
Dissect the desired tissues (e.g., liver, kidney, brain) quickly on a cold surface.
-
Rinse the tissues with ice-cold PBS.
-
Blot the tissues dry, weigh them, and flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until analysis.
Sample Preparation for Ornithine Analysis:
-
For plasma, deproteinize by adding an equal volume of cold 10% (w/v) perchloric acid. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For tissues, homogenize the frozen tissue in 4 volumes of cold 10% (w/v) perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for ornithine quantification.
Quantification of Ornithine by HPLC
Methodology: Ornithine levels in the prepared samples can be quantified using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
C18 analytical column.
Reagents:
-
Mobile phase A: e.g., Sodium acetate (B1210297) buffer.
-
Mobile phase B: e.g., Acetonitrile or Methanol.
-
OPA derivatizing reagent.
-
Ornithine standard solutions.
General Procedure:
-
Prepare a standard curve using known concentrations of ornithine.
-
Derivatize both standards and samples with the OPA reagent.
-
Inject the derivatized samples onto the HPLC system.
-
Elute the analytes using a suitable gradient of mobile phases A and B.
-
Detect the ornithine-OPA adduct using the fluorescence detector (e.g., Ex: 340 nm, Em: 455 nm).
-
Quantify the ornithine concentration in the samples by comparing the peak areas to the standard curve.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with 5-Fluoromethylornithine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 5-Fluoromethylornithine (5-FMOrn). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-FMOrn)?
A1: this compound is a specific and irreversible inhibitor of the enzyme L-ornithine:2-oxo-acid aminotransferase (OAT).[1][2] It is a valuable tool for studying the physiological and pathological roles of OAT.[2]
Q2: What is the primary mechanism of action of 5-FMOrn?
A2: 5-FMOrn acts as an enzyme-activated irreversible inhibitor of OAT.[3] Of its four stereoisomers, only one interacts with and inactivates the OAT enzyme.[3][4] This inactivation leads to a significant increase in ornithine concentrations in various tissues.[2]
Q3: What are the common research applications of 5-FMOrn?
A3: 5-FMOrn is primarily used in studies related to metabolic and neurological diseases.[5] It is also utilized in research on gyrate atrophy of the choroid and retina, and to investigate the effects of elevated ornithine levels.[1][6]
Q4: How should I store 5-FMOrn?
A4: Proper storage is crucial for maintaining the stability and efficacy of 5-FMOrn. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Up to 6 months | Store under nitrogen, away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed vials, under nitrogen, away from moisture.[1][7] |
| Stock Solution | -80°C | Up to 6 months | Store in tightly sealed vials, under nitrogen, away from moisture.[1] |
Q5: What is the solubility of 5-FMOrn?
A5: The solubility of 5-FMOrn can vary depending on the solvent. The following table provides solubility data for common laboratory solvents.
| Solvent | Concentration | Method |
| Water | 100 mg/mL (421.76 mM) | Requires sonication.[1] |
| DMSO | 100 mg/mL (421.76 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (10.54 mM) | Prepare fresh for in vivo experiments.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.54 mM) | - |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.54 mM) | - |
Troubleshooting Inconsistent Results
Q1: I'm observing variable or lower-than-expected OAT inhibition. What are the potential causes?
A1: Inconsistent OAT inhibition can stem from several factors:
-
Improper Storage: 5-FMOrn is sensitive to moisture.[1] Ensure that both the solid compound and stock solutions are stored under the recommended conditions.
-
Incorrect Solution Preparation: The solubility of 5-FMOrn in certain solvents requires specific procedures like sonication or heating.[1] Incomplete dissolution will lead to a lower effective concentration.
-
Solution Age: For optimal results, it is recommended to use freshly prepared solutions, especially for in vivo experiments.[1] Stock solutions stored at -20°C should be used within a month.[7]
-
pH of the Medium: The activity of aminotransferases can be pH-dependent.[8] Ensure the pH of your experimental system is optimal for OAT activity and 5-FMOrn inhibition. OAT is a mitochondrial enzyme where the pH is approximately 7.8.[8]
-
Residual OAT Activity: It has been observed that a single dose of 5-FMOrn inactivates OAT to a residual activity of 10-20%, which is resistant to further inactivation by higher or repeated doses.[2][9]
Q2: My 5-FMOrn solution appears cloudy or has precipitates. What should I do?
A2: If you observe precipitation, it is likely due to incomplete dissolution or the solution coming out of saturation. You can try the following:
-
Sonication and/or Gentle Heating: As recommended for dissolving 5-FMOrn in certain solvents, sonication or gentle warming can help redissolve the compound.[1]
-
Use Fresh Solvent: If using DMSO, its hygroscopic nature can impact solubility. Use a fresh, unopened bottle of DMSO for preparing your stock solution.[1]
-
Filter Sterilization: For aqueous stock solutions, after ensuring complete dissolution, it is recommended to filter and sterilize with a 0.22 µm filter before use.[1]
Q3: I'm seeing off-target effects in my experiment. Is 5-FMOrn specific?
A3: 5-FMOrn is considered a specific inhibitor of OAT.[2] Studies have shown that it does not significantly affect other amino acids after acute treatment and does not inactivate other enzymes like ornithine carbamoyltransferase, ornithine decarboxylase (ODC), or GABA-T at concentrations up to 10 mM.[2][5] However, as with any inhibitor, it is crucial to include appropriate controls in your experiments to rule out non-specific effects.
Experimental Protocols
Preparation of 5-FMOrn Stock Solution (10 mM in DMSO)
-
Allow the vial of solid 5-FMOrn to equilibrate to room temperature for at least 60 minutes before opening.[7]
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, high-quality DMSO to your vial of 5-FMOrn (e.g., for 1 mg of 5-FMOrn with a molecular weight of 237.10 g/mol , add 0.4218 mL of DMSO).
-
To aid dissolution, sonicate and gently warm the solution. Heating to 60°C may be necessary for complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1]
In Vitro OAT Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare the Reaction Mixture: The incubation mixture should contain potassium phosphate (B84403) buffer (pH 8.0), pyridoxal (B1214274) phosphate (80 µM), dithiothreitol (B142953) (1 mM), and Triton X-100 (1%).[10]
-
Add Enzyme Source: Add your tissue homogenate or purified OAT enzyme solution to the reaction mixture.
-
Pre-incubation with 5-FMOrn: To measure the inhibitory effect, pre-incubate the enzyme with varying concentrations of 5-FMOrn for a defined period before starting the reaction.
-
Initiate the Reaction: Start the enzymatic reaction by adding L-ornithine (final concentration ~175 mM) and 2-oxoglutarate (final concentration ~35 mM).[10]
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes) with agitation.[10]
-
Stop the Reaction: Terminate the reaction by adding trichloroacetic acid.[10]
-
Detection: The product, Δ1-pyrroline-5-carboxylic acid, can be detected colorimetrically by adding o-aminobenzaldehyde and measuring the absorbance at 440 nm.[10]
Visualizations
Signaling Pathway
Caption: Inhibition of the OAT pathway by this compound.
Experimental Workflow
Caption: A typical experimental workflow using this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]
- 6. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels. | Semantic Scholar [semanticscholar.org]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing 5-Fluoromethylornithine for OAT Inhibition
Welcome to the technical support center for the use of 5-Fluoromethylornithine (5-FMOrn) as an inhibitor of Ornithine Aminotransferase (OAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer detailed protocols, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-FMOrn) and how does it inhibit Ornithine Aminotransferase (OAT)?
A1: this compound is a highly specific, irreversible inhibitor of Ornithine Aminotransferase (OAT).[1][2][3] It acts as a mechanism-based inactivator, meaning the enzyme itself converts 5-FMOrn into a reactive species that then covalently bonds to the enzyme, leading to its irreversible inactivation.[4] This specificity makes it a valuable tool for studying the physiological roles of OAT.[1][3]
Q2: What is the recommended concentration range for 5-FMOrn in cell culture experiments?
A2: The optimal concentration of 5-FMOrn for OAT inhibition in cell culture can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell type. However, based on available literature, concentrations in the low micromolar range are often effective. For instance, studies in pancreatic cancer cell lines have used 5-FMOrn to effectively inhibit OAT.[5] As a starting point, a concentration range of 1 µM to 100 µM can be tested.
Q3: How should I prepare and store 5-FMOrn solutions?
A3: this compound dihydrochloride (B599025) is soluble in water and DMSO.[6] For in vitro experiments, stock solutions are typically prepared in sterile water or DMSO. It is crucial to ensure complete dissolution. Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
Q4: How can I measure the activity of OAT in my samples?
A4: OAT activity can be measured using various methods, including spectrophotometric and fluorometric assays. These assays typically measure the formation of one of the reaction products, such as glutamate (B1630785) or Δ1-pyrroline-5-carboxylate (P5C).[7][8] Several commercially available kits can also be used to measure OAT activity in cell lysates and tissue homogenates.[9][10]
Q5: What are the downstream effects of OAT inhibition by 5-FMOrn?
A5: Inhibition of OAT by 5-FMOrn leads to a significant increase in the intracellular concentration of ornithine.[1][3] This can have several downstream effects, including the modulation of polyamine synthesis, which is crucial for cell growth and proliferation.[5] OAT inhibition can also impact proline and glutamate metabolism.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Ki(app) | 30 µM | Purified rat liver OAT | [4] |
| In vivo effective dose | >10 mg/kg | Mice | [1][3] |
| In vitro effective concentration | Dependent on cell type, recommend dose-response study (starting range 1-100 µM) | Various cell lines | [5] |
Experimental Protocols
Protocol 1: Determination of OAT Activity in Cell Lysates
This protocol is adapted from established methods for measuring OAT activity.[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
OAT reaction buffer (100 mM potassium pyrophosphate, pH 8.0, 10 mM α-ketoglutarate, 0.025 mM Pyridoxal 5'-phosphate (PLP))
-
L-Ornithine solution (substrate)
-
Ninhydrin (B49086) solution
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a Bradford assay or a similar method.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add the OAT reaction buffer to each well.
-
To initiate the reaction, add the L-Ornithine solution.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding TCA.
-
Add ninhydrin solution to each well and heat at 100°C for 5 minutes to allow color development.
-
Cool the plate and measure the absorbance at a specific wavelength (e.g., 440 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the OAT activity based on the change in absorbance and normalize it to the protein concentration.
-
Protocol 2: In Vitro Inhibition of OAT in Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (5-FMOrn) stock solution
-
Cell lysis buffer
-
Reagents for OAT activity assay (see Protocol 1)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment with 5-FMOrn:
-
Prepare serial dilutions of 5-FMOrn in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of 5-FMOrn. Include a vehicle control (medium with the same concentration of solvent as the highest 5-FMOrn concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and OAT Activity Measurement:
-
After the treatment period, wash the cells with PBS and lyse them as described in Protocol 1.
-
Measure the OAT activity in the cell lysates as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of OAT inhibition for each concentration of 5-FMOrn relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 5-FMOrn concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low or no OAT activity detected | Low OAT expression in the chosen cell line, inactive enzyme due to improper sample handling, or issues with assay reagents. | Confirm OAT expression in your cell line via Western blot or qPCR. Keep cell lysates on ice and use fresh lysates. Check the expiration dates and proper storage of all assay reagents. |
| Inconsistent 5-FMOrn inhibition | Incomplete dissolution of 5-FMOrn, degradation of the inhibitor, or incorrect concentration calculations. | Ensure complete dissolution of the 5-FMOrn stock solution. Prepare fresh dilutions of the inhibitor for each experiment. Double-check all calculations for dilutions. |
| Cell toxicity observed | High concentration of 5-FMOrn or the solvent (e.g., DMSO). | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of 5-FMOrn and the solvent. Use a solvent concentration that is non-toxic to the cells. |
Visualizations
Caption: Metabolic pathway of Ornithine Aminotransferase (OAT) and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound in cultured cells.
Caption: Troubleshooting logic for common issues in OAT inhibition experiments.
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | TargetMol [targetmol.com]
- 7. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.us [cloud-clone.us]
- 10. mybiosource.com [mybiosource.com]
Technical Support Center: Overcoming Partial OAT Resistance to 5-Fluoromethylornithine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the partial resistance of ornithine aminotransferase (OAT) to its irreversible inhibitor, 5-Fluoromethylornithine (5-FMOrn).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-FMOrn) and how does it inhibit OAT?
A1: this compound (5-FMOrn) is a highly specific, enzyme-activated irreversible inhibitor of ornithine aminotransferase (OAT).[1][2] It acts as a "suicide substrate," meaning the enzyme's own catalytic activity converts 5-FMOrn into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[2]
Q2: What is the phenomenon of partial OAT resistance to 5-FMOrn?
A2: A consistent observation in both in vivo and in vitro studies is the presence of a residual OAT-like activity, typically ranging from 10-20% of the total initial activity, that is resistant to inactivation by even high or repeated doses of 5-FMOrn.[1][2]
Q3: What is the suspected cause of this partial resistance?
A3: The exact cause is not definitively established. One leading hypothesis is the existence of OAT isozymes or post-translationally modified forms of the enzyme that have a lower affinity for 5-FMOrn or are otherwise resistant to its mechanism of inactivation. Another possibility is the presence of a distinct, OAT-like enzyme that can metabolize ornithine but is not a target of 5-FMOrn.
Q4: How can I confirm that the inhibition of OAT in my experiment is irreversible?
A4: A "jump-dilution" experiment can be performed. Pre-incubate the enzyme with a high concentration of 5-FMOrn to achieve maximal inhibition. Then, rapidly dilute the mixture to a concentration where the inhibitor, if reversible, would dissociate. If the enzyme activity does not recover over time, the inhibition is irreversible.[3]
Q5: Are there alternative inhibitors that may overcome this partial resistance?
A5: Research into novel OAT inactivators is ongoing. Some newer compounds have been developed with different chemical scaffolds that may exhibit different inhibition profiles and potentially target the 5-FMOrn-resistant OAT activity more effectively.
Q6: How should I store and handle 5-FMOrn?
A6: this compound dihydrochloride (B599025) should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere and protected from moisture. For aqueous stock solutions, it is recommended to filter-sterilize and use them fresh or store them in aliquots at -20°C or -80°C.[4]
Troubleshooting Guides
Problem 1: Incomplete OAT Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inherent Partial Resistance | This is an expected outcome. A residual activity of 10-20% is characteristic of 5-FMOrn inhibition of OAT.[1][2] Consider this baseline in your experimental design and data analysis. |
| Suboptimal Inhibitor Concentration or Incubation Time | Ensure you are using a saturating concentration of 5-FMOrn and an adequate incubation time to achieve maximal inhibition of the sensitive OAT population. Refer to the kinetic parameters in Table 1 for guidance. |
| Degraded 5-FMOrn | Prepare fresh stock solutions of 5-FMOrn. Avoid repeated freeze-thaw cycles. Confirm the integrity of your compound if it has been stored for an extended period.[4] |
| Assay Interference | Components of your assay buffer or sample matrix may interfere with 5-FMOrn activity. Run a control with purified OAT in a minimal buffer to confirm inhibitor activity. |
Problem 2: High Variability in Residual OAT Activity
| Possible Cause | Troubleshooting Step |
| Inconsistent 5-FMOrn Treatment | Ensure precise and consistent timing and concentration of 5-FMOrn addition across all samples. Use a master mix for inhibitor addition where possible. |
| Variable Cell States | Differences in cell culture conditions (e.g., confluency, passage number, growth phase) can alter OAT expression levels and potentially the proportion of resistant enzyme. Standardize your cell culture protocols rigorously. |
| Assay Precision | The OAT activity assay itself may have inherent variability. Ensure the assay is optimized and running within its linear range. Run sufficient technical and biological replicates. |
| Sample Preparation Inconsistency | Inconsistent homogenization of tissues or lysis of cells can lead to variable enzyme recovery. Ensure your sample preparation protocol is robust and consistently applied. |
Quantitative Data
Table 1: Kinetic Parameters of this compound (5-FMOrn) against Rat Liver OAT
| Parameter | Value | Reference |
| Apparent Ki (Ki(app)) | 30 µM | [2] |
| Half-life of inactivation (τ1/2) | 4 min | [2] |
Note: These values were determined for purified rat liver OAT and may vary depending on the enzyme source, purity, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro OAT Inactivation Assay
This protocol is designed to measure the rate of OAT inactivation by 5-FMOrn.
Materials:
-
Purified OAT enzyme
-
This compound (5-FMOrn)
-
Assay Buffer: 0.2 M potassium phosphate, pH 8.0
-
Substrate solution for OAT activity assay (see Protocol 3)
-
Microplate reader
Procedure:
-
Prepare a stock solution of 5-FMOrn in the assay buffer.
-
In a microplate, mix a sample of the OAT preparation with the assay buffer containing the desired concentration of 5-FMOrn.
-
Incubate the mixture at 37°C.
-
At various time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the OAT/5-FMOrn mixture.
-
Immediately dilute the aliquot 20-fold into the assay buffer to stop the inactivation reaction.
-
Measure the residual OAT activity of the diluted aliquot using the OAT Activity Assay (Protocol 3).
-
Plot the natural logarithm of the percentage of remaining OAT activity against the incubation time. The slope of the linear portion of this plot corresponds to the pseudo-first-order rate constant of inactivation (kobs).
Protocol 2: Quantification of Residual OAT Activity
This protocol is designed to accurately measure the 5-FMOrn-resistant OAT activity.
Materials:
-
Cell lysates or tissue homogenates containing OAT
-
This compound (5-FMOrn) at a saturating concentration (e.g., 100 µM)
-
Control buffer (vehicle for 5-FMOrn)
-
Substrate solution for OAT activity assay (see Protocol 3)
-
Microplate reader
Procedure:
-
Divide your sample (cell lysate or tissue homogenate) into two aliquots: "Treated" and "Control".
-
To the "Treated" aliquot, add a saturating concentration of 5-FMOrn.
-
To the "Control" aliquot, add an equal volume of the vehicle control.
-
Incubate both aliquots for a sufficient time to ensure complete inactivation of the sensitive OAT population (e.g., 60 minutes at 37°C).
-
Measure the OAT activity in both the "Treated" and "Control" samples using the OAT Activity Assay (Protocol 3).
-
Calculate the percentage of residual activity as: (Activity_Treated / Activity_Control) * 100%.
Protocol 3: Spectrophotometric OAT Activity Assay
This assay measures OAT activity by detecting the formation of Δ1-pyrroline-5-carboxylate (P5C), which reacts with o-aminobenzaldehyde to produce a colored product.
Materials:
-
Sample containing OAT (e.g., diluted aliquot from Protocol 1 or 2)
-
Reaction Buffer: 50 mM potassium phosphate, pH 8.0, containing 80 µM pyridoxal (B1214274) phosphate, 1 mM dithiothreitol, and 1% Triton X-100.
-
Substrate Solution: 175 mM L-ornithine and 35 mM α-ketoglutarate in 50 mM potassium phosphate, pH 8.0.
-
Stop Solution: 40% (v/v) trichloroacetic acid.
-
Color Reagent: 0.125% o-aminobenzaldehyde in water.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 440 nm.
Procedure:
-
In a microcentrifuge tube or microplate well, combine 300 µl of the enzyme sample with 100 µl of the L-ornithine solution and 100 µl of the α-ketoglutarate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes with agitation.
-
Stop the reaction by adding 100 µl of the Stop Solution.
-
Add 400 µl of the Color Reagent and incubate for an additional 10 minutes to allow for color development.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new microplate and measure the absorbance at 440 nm.
-
The absorbance is proportional to the OAT activity.
Visualizations
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: 5-Fluoromethylornithine (5-FMOrn) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Fluoromethylornithine (5-FMOrn) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-FMOrn)?
A1: 5-FMOrn is a highly specific and irreversible inhibitor of the mitochondrial enzyme L-ornithine:2-oxo-acid aminotransferase (OAT).[1] It acts as a mechanism-based inactivator, meaning the enzyme converts it into a reactive species that then covalently binds to and inactivates the enzyme. This leads to a significant increase in the concentration of ornithine in various tissues and urine.[1]
Q2: Is 5-FMOrn selective for ornithine aminotransferase (OAT)?
A2: Yes, 5-FMOrn is considered a selective inhibitor of OAT.[1] Studies have shown that acute treatment with 5-FMOrn does not affect the levels of other amino acids. However, due to structural similarities in the active sites, there is a theoretical potential for interaction with GABA aminotransferase (GABA-AT), although this is not considered a primary off-target effect. The selectivity of 5-FMOrn for OAT over GABA-AT is attributed to the presence of an amino group in its structure, which is better accommodated by the active site of OAT.
Q3: What are the known in vivo off-target effects of 5-FMOrn?
A3: The most consistently reported in vivo off-target effect of repeated 5-FMOrn administration is a decrease in the concentrations of carnosine and homocarnosine (B1673341) in the brain.[1][2] Acute toxic effects have not been observed in studies.[1][2]
Q4: How does inhibition of OAT by 5-FMOrn lead to a decrease in brain carnosine and homocarnosine?
A4: The precise mechanism is not fully elucidated in the available literature. However, a plausible hypothesis involves the interplay between ornithine, glutamate (B1630785), and GABA metabolism. OAT inhibition leads to an accumulation of ornithine. Ornithine can be a precursor for glutamate, a key neurotransmitter. Homocarnosine is a dipeptide of GABA and histidine. The alteration in the pool of precursors for these dipeptides, potentially through shifts in glutamate and GABA metabolism, may lead to their reduced synthesis.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Improper Drug Formulation/Administration | Ensure 5-FMOrn is fully dissolved. Use a recommended solvent system (see Experimental Protocols). Prepare fresh solutions for each experiment. Verify the accuracy of the administered dose. |
| Suboptimal Dosing Regimen | The effective dose for OAT inhibition in mice is reported to be >10 mg/kg.[1] A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental endpoint. |
| Animal Model Variability | Ensure consistency in animal age, weight, and strain. Randomize animals into treatment groups. |
| Incorrect Timing of Sample Collection | The inhibition of OAT by 5-FMOrn is irreversible and can last for an extended period.[3] However, the downstream effects may have a specific time course. Conduct a time-course study to identify the optimal window for observing the desired effect. |
Issue 2: Unexpected Phenotypes or Adverse Events
| Possible Cause | Troubleshooting Steps |
| High Ornithine Levels | The primary on-target effect of 5-FMOrn is a significant increase in ornithine levels.[1] While acute toxicity is not reported, very high and sustained levels of ornithine can have physiological consequences. Monitor ornithine levels in plasma and tissues. |
| Off-Target Effects on Brain Peptides | The observed decrease in brain carnosine and homocarnosine could lead to neurological phenotypes.[1][2] Correlate any observed behavioral changes with measurements of these dipeptides. |
| Interaction with GABAergic System | Although selective, a potential interaction with GABA-AT at high concentrations could affect GABAergic neurotransmission.[4] Consider evaluating GABA levels and the expression of key GABAergic markers in the brain. |
Issue 3: Difficulty in Detecting and Quantifying Analytes
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | For brain tissue, ensure rapid harvesting and homogenization in an appropriate buffer to prevent degradation of analytes. Use a validated protein precipitation method. |
| Poor Chromatographic Resolution (HPLC) | Optimize the mobile phase composition and gradient. Ensure the column is appropriate for the analytes of interest (e.g., reverse-phase for amino acids and dipeptides). Use a guard column to protect the analytical column. |
| Low Detector Sensitivity | For low abundance analytes, consider using a more sensitive detection method such as fluorescence detection (after derivatization) or mass spectrometry. |
Quantitative Data Summary
While a specific table with dose-response data for the effect of 5-FMOrn on brain carnosine and homocarnosine is not available in the reviewed literature, the following qualitative and semi-quantitative findings have been reported:
| Parameter | Effect of 5-FMOrn Administration | Tissue | Reference |
| Ornithine Concentration | Greatly enhanced | Various tissues, Urine | [1][2] |
| OAT Activity | Inactivated to a residual 10-20% of total activity with single doses >10 mg/kg | Brain, Liver | [1] |
| Carnosine Concentration | Decreased with repeated administration | Brain | [1][2] |
| Homocarnosine Concentration | Decreased with repeated administration | Brain | [1][2] |
Experimental Protocols
In Vivo Administration of this compound in Mice
-
Preparation of 5-FMOrn Solution:
-
For intraperitoneal (i.p.) injection, 5-FMOrn can be dissolved in 0.9% saline.
-
For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used for a clear solution.[5] To prepare 1 mL of this vehicle, add 100 µL of DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[5]
-
-
Dosing:
-
Animal Model:
-
CD1 albino mice have been used in studies with 5-FMOrn.[2] The choice of animal model should be appropriate for the research question.
-
-
Sample Collection:
-
At the desired time point after the last dose, animals are euthanized.
-
Tissues (e.g., brain, liver) and fluids (e.g., blood, urine) are collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Analysis of Brain Amino Acids and Dipeptides by HPLC
-
Tissue Preparation:
-
Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
The homogenate is deproteinized, typically by adding a precipitating agent like perchloric acid or a solvent like acetonitrile (B52724), followed by centrifugation.
-
-
Chromatography:
-
A reverse-phase HPLC system is commonly used.
-
A C18 column is suitable for the separation of amino acids and dipeptides.
-
The mobile phase often consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is typically employed to achieve good separation of all compounds.
-
-
Detection:
-
As most amino acids and dipeptides lack a chromophore, pre-column or post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde (B127526) (OPA)) is often necessary for sensitive detection.
-
Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for highly sensitive and specific quantification without the need for derivatization.
-
Mandatory Visualizations
Caption: Mechanism of OAT inhibition by 5-FMOrn.
Caption: General experimental workflow for in vivo 5-FMOrn studies.
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrelationships between ornithine, glutamate, and GABA. II. Consequences of inhibition of GABA-T and ornithine aminotransferase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
5-Fluoromethylornithine stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of 5-Fluoromethylornithine (5-FMO) in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound dihydrochloride (B599025) should be stored at -20°C for long-term storage (up to 3 years). It should be kept in a dry, dark place. For short-term storage (days to weeks), it can be kept at 0-4°C.
Q2: How should I prepare a stock solution of this compound?
A2: this compound dihydrochloride is highly soluble in water. You can prepare stock solutions in sterile water or DMSO. For aqueous solutions, sonication may be required to aid dissolution. If using water as the solvent, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store the solutions under a nitrogen atmosphere and away from moisture. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution has turned yellow. Is it still usable?
A4: Discoloration, such as a yellow tint, may indicate degradation of the compound. A forced degradation study on the closely related compound, eflornithine (B1671129) hydrochloride, showed it is prone to oxidative and photolytic degradation, which can sometimes result in color changes. It is recommended to prepare fresh solutions and protect them from light. If you observe discoloration, it is best to discard the solution and prepare a new one to ensure the integrity of your experiment.
Q5: I observed precipitation in my this compound solution after thawing. What should I do?
A5: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gentle warming and sonication can be used to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or solubility issues. It is recommended to visually inspect the solution for clarity before each use.
Q6: How stable is this compound in aqueous buffers like PBS?
A6: While specific quantitative long-term stability data for this compound in various buffers is not extensively published, a study on eflornithine hydrochloride indicated some degradation in alkaline conditions. It is best practice to prepare fresh working solutions in your buffer of choice immediately before use. For critical experiments, it is advisable to perform a preliminary stability test of this compound in your specific buffer system under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (temperature, light protection). Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results | Instability of the compound in the experimental buffer or medium. | Prepare fresh working solutions for each experiment. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Solution appears cloudy or contains particulates | Poor solubility or precipitation. | Use sonication or gentle warming to aid dissolution. Ensure the solvent is of high purity. Consider preparing a less concentrated stock solution. Filter the solution through a 0.22 µm filter. |
Stability and Storage Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark place. | |
| Stock Solution (in water or DMSO) | -80°C | Up to 6 months | Store under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Store under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles. |
Table 2: Summary of Forced Degradation Studies on Eflornithine Hydrochloride
This data is based on a qualitative study of eflornithine hydrochloride and can be used as an indicator of potential stability issues for this compound.
| Condition | Observation | Inference for this compound |
| Acidic (0.1M HCl, 60°C) | No significant degradation. | Likely stable in acidic conditions. |
| Alkaline (0.1M NaOH, 60°C) | Small degradation observed. | May exhibit some instability in basic solutions. |
| Oxidative (1% H₂O₂, 60°C) | Significant degradation after 2 hours. | Susceptible to oxidation. Avoid exposure to oxidizing agents. |
| Photolytic (Direct UV light) | Significant degradation after 4 hours. | Protect solutions from light. |
| Thermal (60°C) | No significant degradation. | Relatively stable to heat. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in Water)
-
Materials: this compound dihydrochloride (MW: 237.1 g/mol ), sterile nuclease-free water, sterile conical tubes, vortex mixer, sonicator, 0.22 µm sterile syringe filter.
-
Procedure:
-
Weigh out 23.71 mg of this compound dihydrochloride powder.
-
Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of sterile nuclease-free water to the tube.
-
Vortex the solution until the powder is dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
-
Generalized Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol provides a framework for a stability study. The specific HPLC conditions may need to be optimized for your system.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.
-
Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare several identical samples for analysis at different time points.
-
Store the samples under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the stability samples.
-
Inject the sample onto a suitable HPLC system. A reverse-phase C18 column is often a good starting point.
-
The mobile phase composition will need to be optimized. A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid or formic acid is a common starting point for polar compounds.
-
Use a UV detector to monitor the elution of this compound. The detection wavelength should be optimized, but a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.
-
-
Data Analysis:
-
At time zero (T=0), identify the peak corresponding to intact this compound and determine its peak area.
-
At subsequent time points, quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Technical Support Center: Addressing Variability in Animal Model Response to 5-FMOrn
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ornithine aminotransferase (OAT) inhibitor, 5-fluoromethylornithine (5-FMOrn), in animal models. Variability in in vivo responses can be a significant challenge, and this resource aims to provide insights into potential causes and solutions to enhance experimental consistency and reproducibility.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of 5-FMOrn?
A1: 5-FMOrn is a specific and irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT). OAT is a key enzyme in ornithine metabolism, catalyzing the conversion of ornithine to glutamate-γ-semialdehyde. By irreversibly binding to OAT, 5-FMOrn effectively blocks this metabolic pathway, leading to an accumulation of ornithine in tissues.
Q2: What is the recommended dose of 5-FMOrn in animal models?
A2: Single doses greater than 10 mg/kg have been shown to effectively inactivate the majority of OAT activity in rodents. However, the optimal dose may vary depending on the animal model, the specific research question, and the route of administration. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental setup.
Q3: How should 5-FMOrn be stored?
A3: Proper storage of 5-FMOrn is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time, as recommended by the supplier, to minimize freeze-thaw cycles.
Q4: What are the expected physiological effects of 5-FMOrn administration?
A4: The primary physiological effect of 5-FMOrn administration is a significant increase in ornithine concentrations in various tissues and bodily fluids. This is a direct consequence of OAT inhibition. Researchers should measure ornithine levels to confirm target engagement and assess the extent of OAT inhibition in their model.
Signaling Pathway of 5-FMOrn Action
Caption: Mechanism of 5-FMOrn-mediated inhibition of ornithine aminotransferase (OAT).
Troubleshooting Guide
Variability in the response of animal models to 5-FMOrn can be attributed to a range of factors. This guide provides a structured approach to identifying and addressing these potential issues.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or no significant increase in tissue ornithine levels | Compound Inactivity: Improper storage or handling of 5-FMOrn leading to degradation. | - Ensure 5-FMOrn is stored according to the manufacturer's instructions (typically at -20°C as a solid). - Prepare fresh solutions for each experiment. - Verify the purity and integrity of the compound. |
| Incorrect Dosing: Insufficient dose to achieve effective OAT inhibition. | - Perform a dose-response study to determine the optimal dose for your animal model and experimental conditions. - Ensure accurate calculation and administration of the dose based on the animal's body weight. | |
| Administration Route: The chosen route of administration (e.g., oral) may result in poor bioavailability. | - Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection. - If oral administration is necessary, investigate the use of formulation strategies to enhance absorption. | |
| High inter-individual variability in response | Sex Differences: Ornithine aminotransferase (OAT) expression can be sex-dependent in some species, with females sometimes exhibiting higher levels, particularly in the kidney. | - Analyze data from male and female animals separately. - Consider using only one sex for initial studies to reduce variability. - Be aware that hormonal cycles in females may also contribute to variability. |
| Animal Strain: Different inbred strains of mice can have inherent differences in enzyme expression and metabolism. | - Use a consistent inbred strain for all experiments. - If comparing between strains, be aware that baseline OAT levels and response to 5-FMOrn may differ. - Report the specific strain used in all publications. | |
| Dietary Factors: The protein and amino acid content of the diet can influence OAT activity. High-protein diets may increase hepatic OAT expression, while low-protein diets can increase it in the small intestine. | - Standardize the diet for all animals in the study. - Ensure consistent access to food and water. - Report the specific diet composition in your methods. | |
| Gut Microbiome: The gut microbiota can contribute to ornithine metabolism. | - Consider the potential influence of the gut microbiome on your experimental outcomes. - Be aware that factors such as diet, stress, and antibiotic treatment can alter the gut microbiome. | |
| Unexpected off-target effects or toxicity | Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of 5-FMOrn may lead to accumulation in certain tissues or the formation of unexpected metabolites. | - While specific ADME data for 5-FMOrn is limited, consider performing pharmacokinetic studies in your model to understand its disposition. - Monitor animals for any signs of toxicity and perform histopathological analysis of key organs if necessary. |
| Vehicle Effects: The vehicle used to dissolve and administer 5-FMOrn may have its own biological effects. | - Include a vehicle-only control group in your experiments. - Use a well-tolerated and inert vehicle whenever possible. |
Experimental Protocols
General Protocol for Intraperitoneal (IP) Administration of 5-FMOrn in Rodents
This protocol provides a general guideline for the IP administration of 5-FMOrn. It is essential to adapt this protocol to the specific requirements of your study and to follow all institutional animal care and use guidelines.
Materials:
-
5-FMOrn powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Analytical balance
-
Vortex mixer
-
70% ethanol (B145695) for disinfection
Procedure:
-
Dose Calculation: Calculate the required amount of 5-FMOrn based on the desired dose (e.g., 10-50 mg/kg) and the body weight of the animal.
-
Solution Preparation:
-
On the day of the experiment, weigh the calculated amount of 5-FMOrn powder.
-
Dissolve the powder in the appropriate volume of sterile vehicle to achieve the desired final concentration. Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be necessary to aid dissolution.
-
Prepare a fresh solution for each experiment.
-
-
Animal Restraint: Properly restrain the animal according to established and approved procedures. For IP injections, the animal is typically held with its head tilted slightly downwards.
-
Injection Site Preparation: Disinfect the injection site in the lower quadrant of the abdomen with 70% ethanol.
-
Injection:
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the 5-FMOrn solution.
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by your protocol.
Visualization of Experimental Workflow and Troubleshooting Logic
Experimental Workflow for a 5-FMOrn In Vivo Study
Caption: A typical experimental workflow for an in vivo study using 5-FMOrn.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting variability in 5-FMOrn experiments.
Technical Support Center: Improving Reproducibility of 5-Fluoromethylornithine (Eflornithine/DFMO) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 5-Fluoromethylornithine (eflornithine or DFMO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DFMO)?
A1: this compound is a specific and irreversible inhibitor of ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[1][2] DFMO acts as a "suicide inhibitor" by binding to the ODC active site, where it is decarboxylated, generating a reactive intermediate that covalently bonds to a cysteine residue. This action irreversibly inactivates the enzyme, leading to the depletion of intracellular polyamines and a cytostatic effect on rapidly dividing cells.[1]
Q2: What are the common applications of DFMO in a research setting?
A2: The primary application of DFMO in a laboratory setting is to induce polyamine deprivation to study its effects on various cellular processes, including:
-
Cell Proliferation and Growth: DFMO typically causes a dose-dependent inhibition of cell proliferation.[1]
-
Cell Cycle Progression: Depletion of polyamines often leads to cell cycle arrest, most commonly in the G1 phase.[1][2]
-
Apoptosis: In certain cell types and under specific conditions, prolonged polyamine deprivation can induce programmed cell death.[1]
-
In Vivo Studies: DFMO is used in animal models to investigate its therapeutic potential against conditions like African trypanosomiasis, neuroblastoma, and to study its effects on tumorigenesis.[3]
Q3: How should I prepare and store DFMO stock solutions?
A3: It is recommended to prepare a sterile stock solution of DFMO (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium. This stock solution should be stored at -20°C.[1] Some sources suggest that aqueous solutions of eflornithine (B1671129) are unstable and should be prepared fresh.[4] If you observe any precipitation or color change in your stock solution upon thawing, it is best to discard it and prepare a fresh solution.
Troubleshooting Guides
In Vitro Experiments
Q4: I am not observing the expected cytostatic effect after treating my cells with DFMO. What could be the reason?
A4: Several factors could contribute to a lack of a significant cytostatic effect:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to DFMO. IC50 values can range from low millimolar to over 25 mM depending on the cell line.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of DFMO are primarily cytostatic, not cytotoxic, at clinically relevant doses.[6] Observable effects on cell proliferation may require prolonged incubation periods (e.g., 72 to 96 hours or longer).[1][2]
-
Polyamines in Serum: Fetal bovine serum (FBS) in cell culture media contains polyamines, which can counteract the effect of DFMO. While most experiments are conducted in the presence of serum, consider reducing the serum concentration if you are not observing the expected effect, but be aware of how this might otherwise affect your cells.
-
Cell Seeding Density: Ensure that cells are seeded at a density that does not lead to over-confluence during the experiment.[1] Over-confluent cells may exit the cell cycle, making them less susceptible to the anti-proliferative effects of DFMO.
Q5: I am performing a "rescue" experiment by adding back polyamines, but I am seeing unexpected cytotoxicity. Why is this happening?
A5: When performing add-back experiments with polyamines like spermidine, it is crucial to include aminoguanidine (B1677879) in the culture medium. Fetal bovine serum contains serum amine oxidases that can degrade spermidine, producing cytotoxic byproducts such as H₂O₂, aldehydes, and ammonia. Aminoguanidine inhibits these serum amine oxidases, preventing this cytotoxic effect.[7]
Q6: My results with DFMO are inconsistent between experiments. How can I improve reproducibility?
A6: Inconsistent results can arise from several sources:
-
Stock Solution Stability: As mentioned, DFMO solutions can be unstable.[4] Always prepare fresh dilutions from a frozen stock and avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Consistent Protocols: Ensure all experimental parameters, such as cell seeding density, treatment duration, and assay procedures, are kept consistent between experiments.[8]
In Vivo Experiments
Q7: I am administering DFMO to mice in their drinking water, but the results are highly variable. What could be the cause?
A7: Administration of DFMO in drinking water can lead to significant variability in the actual dose received by individual animals. Studies have shown an extremely wide range of drug consumption among mice, which correlates with DFMO concentrations in serum and tissues.[5] Furthermore, mice tend to drink more during the night, which can lead to fluctuating drug levels.[5] To improve consistency, it is recommended to monitor the water intake of individual animals to better estimate the administered dose.[5] A combination of oral administration and intraperitoneal (i.p.) injections during the daytime has been suggested as an optimal treatment schedule.[5]
Q8: Are there any known toxicities associated with in vivo DFMO administration?
A8: Yes, toxicity can be a concern, particularly at higher doses. In mice, 1.5% and 2% DFMO in drinking water for 8 weeks was associated with seizure-like activity.[4] In early clinical trials, thrombocytopenia was a dose-limiting toxicity, and gastrointestinal side effects were also observed.[9] More recent studies in high-risk neuroblastoma patients have noted hearing loss as a potential side effect.[10] It is crucial to monitor animals for any adverse effects and to establish a safe and effective dose in your specific animal model.
Q9: I am not observing significant tumor growth inhibition in my mouse model. What should I consider?
A9: The anti-tumor effects of DFMO in vivo can be complex and may not solely rely on its direct cytostatic action.
-
Immunocompetency: Recent studies suggest that the anti-tumor effects of DFMO in vivo may be primarily due to the modulation of anti-tumor immunity.[11] The therapeutic efficacy may be reduced in immunocompromised mouse models.
-
Treatment Schedule: The timing and duration of DFMO administration can influence its effect on different immune cell populations.[12]
-
Tumor Model: The sensitivity of the tumor model to polyamine depletion is a critical factor. Some tumor models may be less responsive to DFMO as a single agent.[13]
Ornithine Decarboxylase (ODC) Activity Assays
Q10: I am getting high background noise in my ODC activity assay. What are the potential causes?
A10: High background can be a problem in ODC assays, particularly those measuring the release of ¹⁴CO₂ from radiolabeled ornithine. This can be due to the release of ¹⁴CO₂ from processes other than ODC activity.[14]
-
Contaminating Enzymes: Crude or semi-crude cell or tissue extracts may contain other enzymes that can decarboxylate ornithine. Partial purification of the extract may be necessary.
-
Non-Enzymatic Degradation: Ensure that the assay conditions (pH, temperature) are optimal for ODC activity and do not promote non-enzymatic degradation of the substrate.
-
Assay Controls: Always include appropriate negative controls, such as replacing the enzyme extract or the substrate with buffer, to determine the level of background signal.[14]
Q11: My ODC assay results are not reproducible. What can I do to improve consistency?
A11: Reproducibility in enzyme assays depends on careful control of experimental conditions.
-
Reagent Preparation: Ensure all reagents, including buffers, cofactors (like pyridoxal (B1214274) 5-phosphate), and substrates, are prepared accurately and are not degraded.
-
Linear Range: Confirm that your assay is being conducted within the linear range for both time and protein concentration. The reaction rate should be linear for the duration of your measurement.
-
Sample Handling: Keep enzyme extracts on ice to prevent degradation. Avoid repeated freeze-thaw cycles of your samples.
Data Presentation
Table 1: In Vitro Efficacy of this compound (DFMO) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Treatment Duration (hours) | Assay Method |
| BE(2)-C | Neuroblastoma | 3.0 | 72 | Calcein AM |
| SMS-KCNR | Neuroblastoma | 10.6 | 72 | Calcein AM |
| CHLA-90 | Neuroblastoma | 25.8 | 72 | Calcein AM |
| SKOV-3 | Ovarian Cancer | Approx. 0.05-0.1 | 48 | PrestoBlue |
| A2780 | Ovarian Cancer | Approx. 0.05-0.1 | 48 | PrestoBlue |
| PAN 02 | Pancreatic Cancer | Approx. 0.5 | 48-72 | Cell Viability Assay |
| L3.6pl | Pancreatic Cancer | Approx. 9.0 | 48-72 | Cell Viability Assay |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line. The values presented here are for comparative purposes. Researchers should determine the IC50 for their own experimental system.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted from methods used to assess the effect of DFMO on neuroblastoma cell proliferation.
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of DFMO in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the DFMO dilutions or control medium (medium with vehicle) to the respective wells.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a standard method for quantifying apoptosis by flow cytometry.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of DFMO or control medium for 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound (DFMO).
Caption: A typical in vitro experimental workflow for DFMO treatment.
Caption: A troubleshooting decision tree for DFMO experiments.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The Polyamine Inhibitor Alpha-Difluoromethylornithine Modulates Hippocampus-Dependent Function after Single and Combined Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 14. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to 5-Fluoromethylornithine (DFMO) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Fluoromethylornithine (DFMO) in pre-clinical research. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on cell line-specific responses to DFMO treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DFMO?
A1: DFMO, also known as eflornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] By inhibiting ODC, DFMO depletes the intracellular pools of polyamines, such as putrescine and spermidine, which are essential for cell proliferation and differentiation.[1][3] This depletion leads to a cytostatic effect in most cancer cell lines, characterized by cell cycle arrest, rather than a cytotoxic (cell-killing) effect.[1][4]
Q2: Why do different cell lines exhibit varying sensitivity to DFMO?
A2: The differential response to DFMO across various cell lines can be attributed to several factors:
-
MYCN Amplification: Neuroblastoma cell lines with MYCN amplification often show increased expression of ODC, making them more dependent on polyamine synthesis and thus more sensitive to DFMO.[1][5]
-
LIN28B Expression: High expression of the oncogene LIN28B is also correlated with increased sensitivity to DFMO.[5]
-
Polyamine Uptake: Cells can compensate for ODC inhibition by importing extracellular polyamines through transporters.[1] Cell lines with higher polyamine transporter activity may exhibit resistance to DFMO.
-
Underlying Signaling Pathways: The activation state of signaling pathways such as PI3K/Akt can influence the cellular response to DFMO. For instance, DFMO can induce Akt phosphorylation, promoting cell survival and conferring resistance to apoptosis.[6]
Q3: Is DFMO typically cytotoxic or cytostatic?
A3: DFMO is predominantly cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death.[1][4] This is a critical consideration in experimental design, as assays measuring cell death (e.g., apoptosis assays) may not show a significant effect at clinically relevant concentrations.[4] The primary effect observed is often a G1 phase cell cycle arrest.[4][7][8]
Q4: What are clinically relevant concentrations of DFMO to use in in vitro experiments?
A4: While some early studies used high concentrations of DFMO (e.g., >5-15 mM) to achieve cytotoxicity, these levels are not physiologically attainable in patients.[4] Clinically relevant concentrations for in vitro studies are generally in the range of 50 µM to 2500 µM (2.5 mM).[4] It is recommended to perform dose-response experiments within this range to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guides
Problem 1: No observable effect on cell viability after DFMO treatment.
| Possible Cause | Troubleshooting Step |
| DFMO is primarily cytostatic. | Your cell viability assay (e.g., MTS, Calcein AM) measures metabolic activity, which may not significantly decrease with a cytostatic agent. Consider using an assay that measures cell proliferation, such as a cell counting assay over several days or a cell cycle analysis to detect G1 arrest. |
| Incorrect DFMO concentration. | The chosen concentration may be too low for your specific cell line. Perform a dose-response curve with a range of clinically relevant concentrations (50 µM to 2.5 mM) to determine the IC50 value.[4] |
| Cell line insensitivity. | Your cell line may have inherent resistance mechanisms, such as low dependence on de novo polyamine synthesis or high polyamine uptake. Consider measuring intracellular polyamine levels to confirm DFMO's effect on its target. |
| Compound degradation. | Ensure your DFMO stock solution is properly stored and prepared fresh for each experiment. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding. | Ensure a homogenous cell suspension and consistent cell seeding density across all wells and plates. Use a multichannel pipette for improved consistency.[9] |
| Edge effects in multi-well plates. | Evaporation from the outer wells can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9] |
| Inconsistent incubation times. | Use a timer for all incubation steps to ensure uniformity across all experimental conditions.[9] |
| Pipetting errors. | Regularly calibrate your pipettes to ensure accurate dispensing of reagents.[9] |
Problem 3: Difficulty interpreting Western blot results for signaling pathway analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody. | Validate your primary antibodies to ensure they are specific for the target protein. Run appropriate controls, such as lysates from cells known to express or not express the protein of interest. |
| Incorrect loading controls. | Ensure the loading control used is not affected by DFMO treatment. Beta-actin is a commonly used loading control. |
| Timing of protein extraction. | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation after DFMO treatment. |
| Low protein expression. | The protein of interest may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel or use a more sensitive detection method. |
Data Presentation
Table 1: IC50 Values of DFMO in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (mM) | Treatment Duration | Assay |
| BE(2)-C | Amplified | 3.0 | 72 hours | Calcein AM |
| SMS-KCNR | Amplified | 10.6 | 72 hours | Calcein AM |
| CHLA-90 | Non-amplified | 25.8 | 72 hours | Calcein AM |
Data compiled from a study by Lozier et al. (2014).[6]
Table 2: Summary of Cell Line-Specific Responses to DFMO
| Cell Line | Cancer Type | Key Observations | Reference |
| LAN-1 | Neuroblastoma | Induces G1 cell cycle arrest without apoptosis; promotes cell survival via PI3K/Akt pathway activation. | [6] |
| SKOV-3 | Ovarian Cancer | Suppresses cell survival and induces apoptosis; inhibits ODC expression. | [10] |
| A2780 | Ovarian Cancer | Sensitive to DFMO, with determined IC50 values. | [10] |
| HuTu-80, HT-29, MCF-7, A-427 | Carcinoma | Increased G1-phase fraction and decreased S-phase fraction after DFMO treatment. | [7] |
| ME-180 | Carcinoma | No effect on cell cycle phase distributions. | [7] |
| BE(2)-C, SMS-KCNR, NGP, SH-SY5Y, CHLA-90 | Neuroblastoma | Cytostatic at clinically relevant doses; induces G1 to S phase cell cycle arrest; decreases neurosphere formation. | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
-
Objective: To determine the effect of DFMO on the metabolic activity of cancer cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
DFMO stock solution
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DFMO in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the DFMO dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11][12]
-
Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot Analysis of Protein Expression
-
Objective: To analyze changes in the expression or phosphorylation status of target proteins following DFMO treatment.
-
Materials:
-
DFMO-treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[13]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14][16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Perform densitometric analysis to quantify band intensities.
-
3. Polyamine Uptake Assay
-
Objective: To measure the capacity of cells to import extracellular polyamines, a potential mechanism of DFMO resistance.
-
Materials:
-
Cell line of interest
-
12-well plates
-
Radiolabeled polyamine (e.g., [³H]spermidine)
-
DPBS (-/-) at 4°C
-
0.1% SDS in DPBS (-/-)
-
Scintillation vials and liquid scintillation counter
-
-
Protocol:
-
Seed cells in 12-well plates to reach 70-80% confluency on the day of the assay.[17]
-
Remove the culture medium and add medium containing the desired concentration of radiolabeled polyamine.[17]
-
Incubate for 30 minutes at 37°C.[17]
-
Wash the cells multiple times with ice-cold DPBS (-/-) to remove extracellular radiolabeled polyamines.[17]
-
Lyse the cells with 0.1% SDS in DPBS (-/-).[17]
-
Transfer the lysate to a scintillation vial.[17]
-
Measure the disintegrations per minute (DPM) using a liquid scintillation counter to quantify the amount of imported polyamine.[17]
-
Mandatory Visualizations
Caption: DFMO signaling pathway and resistance mechanisms.
Caption: General workflow for assessing DFMO effects in vitro.
Caption: Troubleshooting logic for unexpected DFMO results.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Altered cell cycle phase distributions in cultured human carcinoma cells partially depleted of polyamines by treatment with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-dose DFMO alters protein translation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. protocols.io [protocols.io]
Technical Support Center: 5-Fluoromethylornithine (Eflornithine/DFMO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high-dose 5-Fluoromethylornithine (eflornithine). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-FMOrn)?
A1: this compound, also known as eflornithine (B1671129) or DFMO, is an irreversible inhibitor of ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[2] Polyamines are crucial for cell proliferation and division.[2] By inhibiting ODC, 5-FMOrn depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells.[1] It is also a specific inactivator of L-ornithine:2-oxo-acid aminotransferase (OAT).[3][4][5]
Q2: What are the most common dose-limiting toxicities observed with high-dose systemic 5-FMOrn?
A2: The major dose-limiting toxicities associated with high-dose systemic (oral or intravenous) administration of 5-FMOrn are myelosuppression (specifically thrombocytopenia), hearing loss, and hepatotoxicity.[2][6][7][8] Hematologic toxicities are generally dose-related and reversible upon dose reduction or discontinuation of the drug.[1][9]
Q3: Is 5-FMOrn genotoxic or carcinogenic?
A3: Based on available studies, eflornithine is not considered to be genotoxic or to have carcinogenic potential.[1][9][10]
Q4: What are the typical side effects of topical 5-FMOrn application?
A4: Topical application of 5-FMOrn (e.g., 13.9% cream for facial hirsutism) is generally well-tolerated due to low systemic absorption.[10][11] The most frequently reported side effects are localized to the skin and include acne, itching (pruritus), rash, burning, stinging, and dry skin.[1][12][13] These effects are typically mild and transient.[11]
Q5: Are there concerns regarding developmental or reproductive toxicity?
A5: Animal studies have indicated the potential for embryo-fetal toxicity at high oral doses.[12][14] In rats and rabbits, oral administration during organogenesis resulted in embryolethality at doses equivalent to the recommended human dose.[12] Therefore, effective contraception is recommended for patients of reproductive potential during treatment and for one week after the last dose.[2][14]
Troubleshooting Experimental Issues
Problem 1: High variability or unexpected cytotoxicity in in-vitro cell culture experiments.
-
Possible Cause: Inconsistent cell seeding density, degradation of 5-FMOrn in solution, or contamination.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh dilutions of 5-FMOrn from a stock solution for each experiment.
-
Regularly test cell cultures for mycoplasma contamination.
-
Include both positive (known cytotoxic agent) and negative (vehicle only) controls in your assay.
-
Problem 2: Animals are showing signs of distress or significant weight loss during an in-vivo study.
-
Possible Cause: The administered dose is too high for the specific animal model, strain, or age. Stress from the administration procedure (e.g., gavage).
-
Troubleshooting Steps:
-
Immediately consult with the institutional animal care and use committee (IACUC) and veterinary staff.
-
Consider reducing the dose or the frequency of administration.
-
Ensure that personnel are properly trained in animal handling and dosing techniques to minimize stress.
-
Monitor animal body weight and food/water intake daily. A common endpoint is a 15-20% loss of body weight.
-
Review the dose levels used in previously published studies for similar animal models.[3][10]
-
Problem 3: Difficulty in detecting significant changes in polyamine levels after 5-FMOrn treatment.
-
Possible Cause: Insufficient treatment duration or dose, timing of sample collection, or insensitive detection method.
-
Troubleshooting Steps:
-
Increase the incubation time or the concentration of 5-FMOrn. A typical in-vitro treatment duration is 72 hours.[1]
-
Optimize the timing of cell or tissue harvesting. Polyamine depletion may take time to become significant.
-
Utilize a sensitive and validated method for polyamine quantification, such as high-performance liquid chromatography (HPLC).[7]
-
Confirm target engagement by assessing ODC protein levels via Western blot, as a compensatory upregulation can occur.
-
Quantitative Toxicity Data
The following tables summarize quantitative data on the toxicity of this compound from clinical and preclinical studies.
Table 1: Clinical Toxicity of Systemic this compound
| Population/Indication | Dose Range | Route | Common Adverse Reactions (≥5%) | Dose-Limiting Toxicities | Reference |
|---|---|---|---|---|---|
| High-Risk Neuroblastoma (Adult & Pediatric) | BSA-adjusted; up to 768 mg twice daily | Oral | Hearing loss, otitis media, pyrexia, pneumonia, diarrhea | Myelosuppression, Hepatotoxicity, Hearing Loss | [8][15][16] |
| African Trypanosomiasis | 12,000–18,000 mg/m²/day | IV | Hematologic abnormalities, gastrointestinal issues, seizures | Myelosuppression |[1][6] |
Table 2: Preclinical In-Vivo Toxicity of this compound
| Animal Model | Dose Range | Route | Key Toxicological Findings | NOAEL* | Reference |
|---|---|---|---|---|---|
| Rat (Developmental) | 30 - 200 mg/kg/day | Gavage | Reduced fetal body weights at high doses; embryolethality | 80 mg/kg/day (fetal) | [9][10] |
| Rabbit (Developmental) | 15 - 135 mg/kg/day | Gavage | Developmental toxicity in the absence of maternal toxicity | 45 mg/kg/day (fetal) | [9][10] |
| Dog | 100 mg/kg/day (with Tamoxifen) | Oral (capsule) | Vaginal discharge, decreased reticulocyte counts, ovarian atrophy | Not determined | [3] |
| Rat | 500 - 2,000 mg/kg/day | IV Infusion | Thrombocytopenia, shortening of intestinal villi (at 2,000 mg/kg) | 500 mg/kg/day (for thrombocytopenia) | [7] |
*NOAEL: No-Observed-Adverse-Effect Level
Table 3: Clinical Monitoring and Dose Modification Thresholds for Systemic 5-FMOrn
| Toxicity Type | Monitoring Parameter | Threshold for Action | Recommended Action | Reference |
|---|---|---|---|---|
| Myelosuppression | Neutrophil Count | <500/mm³ | Withhold dose. Resume at same or reduced level based on recovery time. | [11][12] |
| Platelet Count | <25,000/mm³ | Withhold dose. Resume at same or reduced level based on recovery time. Permanently discontinue if not recovered within 14 days. | [11][12] | |
| Hemoglobin | <8 g/dL | Withhold dose until recovery. Resume at same dose. If recurrent, reduce dose upon resumption. | [11][12] | |
| Hepatotoxicity | ALT or AST | ≥10 x Upper Limit of Normal (ULN) | Withhold dose until recovery. Resume at same or reduced level based on recovery time. | [11][17] |
| Ototoxicity | Hearing Loss | Clinically significant changes on audiogram | Withhold dose and repeat audiogram. Resume at a reduced dose if stable or improved. |[11][17] |
Experimental Protocols
Protocol 1: In-Vitro Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxic effects of 5-FMOrn on a cell line (e.g., neuroblastoma).
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Drug Treatment: Prepare serial dilutions of 5-FMOrn in complete culture medium. Remove the medium from the wells and add 100 µL of the 5-FMOrn dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.[1]
-
MTS Reagent Addition: Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[1]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: In-Vivo Toxicity Study in Rodents (General Outline)
This protocol provides a general framework for assessing the toxicity of orally administered 5-FMOrn in rats.
-
Animal Model: Use young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group. Acclimatize animals for at least one week before the study begins.
-
Group Allocation: Randomize animals into at least four groups: a vehicle control group and three dose-level groups (e.g., low, mid, high). A typical group size is 10 animals/sex/group.
-
Drug Administration: Administer 5-FMOrn or vehicle (e.g., deionized water) once daily via oral gavage for a specified duration (e.g., 28 or 90 days).[10] Adjust the dose volume based on the most recent body weight measurement.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and presence of diarrhea). Record body weights weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at termination. Analyze for a complete blood count (CBC) and serum chemistry panels to assess hematological and organ function (especially liver and kidney).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them in formalin. Conduct histopathological examination of tissues from the control and high-dose groups.
Protocol 3: Monitoring for Ototoxicity in Animal Models
This protocol outlines the assessment of hearing loss in an animal model (e.g., guinea pig or rat).[18]
-
Baseline Assessment: Before drug administration, establish a baseline hearing threshold for each animal using Brainstem Auditory Evoked Response (BAER) audiometry. This non-invasive technique measures the electrical activity of the auditory pathway in response to sound stimuli.
-
Drug Administration: Administer 5-FMOrn according to the study design.
-
Periodic Testing: Perform BAER testing at regular intervals during the treatment period (e.g., weekly) and after the cessation of treatment to monitor for any changes in hearing thresholds.
-
Data Analysis: Compare the BAER thresholds during and after treatment to the baseline measurements. A significant increase in the threshold indicates hearing loss.
-
Histology (Optional): At the end of the study, the cochleae can be harvested for histological analysis to examine for damage to the hair cells in the organ of Corti.[18]
Visualizations
Caption: Polyamine biosynthesis pathway and its inhibition by 5-FMOrn.
Caption: General experimental workflow for in-vitro 5-FMOrn studies.
Caption: Logical workflow for clinical toxicity monitoring and management.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.aap.org [publications.aap.org]
- 3. Thirteen-week oral toxicity study of difluoromethylornithine in combination with tamoxifen citrate in female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacist’s Application to Practice: Eflornithine for High-Risk Neuroblastoma | HOPA [hoparx.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. US Food and Drug Administration Approval Summary: Eflornithine for High-Risk Neuroblastoma After Prior Multiagent, Multimodality Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. An animal model of hearing loss from alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Ornithine Aminotransferase (OAT) Inhibition by 5-Fluoromethylornithine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Fluoromethylornithine (5-FMOrn), a potent inhibitor of Ornithine Aminotransferase (OAT), with other known OAT inhibitors. The information presented herein is intended to assist researchers in designing and executing experiments to validate OAT inhibition in tissue samples, a critical step in preclinical drug development and mechanistic studies. This document includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows and inhibitor mechanisms.
Introduction to Ornithine Aminotransferase and its Inhibition
Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1][2] Dysregulation of OAT activity has been implicated in various pathological conditions, including gyrate atrophy of the choroid and retina, and certain types of cancer, making it a compelling target for therapeutic intervention.[3]
This compound (5-FMOrn) is a mechanism-based, irreversible inhibitor of OAT.[4][5] Its specificity and potency make it a valuable tool for studying the physiological and pathological roles of OAT. This guide compares 5-FMOrn with other notable OAT inhibitors, L-canaline and gabaculine (B1211371), to provide a comprehensive overview for researchers selecting the most appropriate tool for their studies.
Comparison of OAT Inhibitors
The selection of an appropriate OAT inhibitor is critical for the successful validation of OAT's role in biological processes. The following table summarizes the key characteristics and quantitative data for 5-FMOrn and two alternative inhibitors.
| Inhibitor | Type of Inhibition | Mechanism of Action | Quantitative Data | Selectivity |
| This compound (5-FMOrn) | Irreversible, Mechanism-Based[4] | Forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor after enzymatic conversion.[3][6] | Ki(app.): 30 µM (for purified rat liver OAT)[7] | Specific for OAT[4][6] |
| L-Canaline | Irreversible[8] | Forms a stable oxime with the PLP cofactor.[3][8] | Ki: ~0.43 µM (for hydroxylamine, a close analog)[8] | Known to inhibit other PLP-dependent enzymes[3] |
| Gabaculine | Irreversible, Suicide Inhibitor[9] | Converted by the enzyme to an aromatic species that forms a stable adduct with the PLP cofactor. | Potent inhibitor; specific IC50/Ki for OAT not readily available. | Also inhibits GABA aminotransferase[10][11] |
Experimental Protocols
Accurate determination of OAT activity is fundamental to validating its inhibition. The following is a detailed protocol for a spectrophotometric assay to measure OAT activity in tissue homogenates.
Protocol: Spectrophotometric Assay for OAT Activity in Tissue Homogenates
This protocol is adapted from the ninhydrin-based method, which measures the formation of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction.[12][13]
Materials:
-
Tissue of interest
-
Homogenization Buffer: 0.25 M Sucrose solution containing 0.2 mM Pyridoxal Phosphate (PLP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate Solution: 35 mM L-ornithine and 5 mM α-ketoglutarate in Assay Buffer
-
Inhibitor solutions (e.g., 5-FMOrn) at various concentrations
-
Perchloric Acid (3.6 N)
-
Ninhydrin (B49086) solution (2% w/v in water)
-
Ethanol
-
100 mM Tris-HCl buffer, pH 8.0
-
Homogenizer (e.g., Dounce or glass homogenizer)
-
Microcentrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and place it in ice-cold Homogenization Buffer (1:9 tissue weight to buffer volume ratio).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the mitochondrial fraction and OAT enzyme. Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).
-
-
Enzyme Inhibition:
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of tissue homogenate (supernatant) with varying concentrations of the OAT inhibitor (e.g., 5-FMOrn) or vehicle control for a specified time at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the Substrate Solution to the pre-incubated homogenate-inhibitor mixture. The final reaction volume should be standardized (e.g., 1 mL).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 0.25 mL of 3.6 N perchloric acid.
-
Add 0.25 mL of 2% ninhydrin solution.
-
Heat the tubes in a boiling water bath for 15 minutes to allow for color development. A reddish pigment will form.
-
Cool the tubes and centrifuge at 2,500 x g for 10 minutes to pellet the precipitate.
-
Carefully discard the supernatant and dissolve the pellet in 0.5 mL of ethanol.
-
Add 0.5 mL of 100 mM Tris-HCl buffer, pH 8.0, to stabilize the color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 620 nm.
-
Calculate the OAT activity based on a standard curve of known P5C concentrations. The activity is typically expressed as nanomoles of P5C formed per minute per milligram of protein.
-
-
Data Analysis:
-
Plot the OAT activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in validating OAT inhibition, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanisms of action of the discussed inhibitors.
Caption: Experimental workflow for the spectrophotometric assay of OAT inhibition.
Caption: Mechanisms of OAT inhibition by different compounds.
References
- 1. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 3. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Measuring Ornithine Levels After 5-Fluoromethylornithine Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of ornithine levels is critical when investigating the effects of 5-Fluoromethylornithine (5-FMOrn). This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This compound is a potent and specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT). The inhibition of this enzyme leads to a significant accumulation of ornithine in various tissues.[1][2][3][4][5] Consequently, robust and reliable methods for quantifying this increase are essential for pharmacokinetic and pharmacodynamic studies of 5-FMOrn. This guide compares three widely used methods for ornithine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Comparison of Analytical Methods for Ornithine Quantification
The choice of analytical method depends on various factors, including the required sensitivity and specificity, sample matrix, available equipment, and desired throughput.
| Feature | HPLC with Pre-column Derivatization | LC-MS/MS | Enzymatic Assay (Fluorometric) |
| Principle | Separation of derivatized amino acids based on their physicochemical properties, followed by UV or fluorescence detection. | Separation of native amino acids by liquid chromatography, followed by detection based on their mass-to-charge ratio. | Enzymatic conversion of ornithine to a product that generates a fluorescent signal. |
| Sensitivity | High (pmol range) | Very High (fmol to amol range) | High (as low as 50 pmol/well) |
| Specificity | Good, but can be affected by co-eluting compounds. | Very High, based on molecular weight and fragmentation pattern. | High for ornithine, with minimal cross-reactivity with other amino acids. |
| Sample Throughput | Moderate to High | High | High (microplate format) |
| Derivatization | Required (e.g., AQC, OPA/FMOC) | Not typically required | Not required |
| Instrumentation | HPLC system with UV or fluorescence detector | LC system coupled to a tandem mass spectrometer | Fluorometric microplate reader |
| Advantages | Widely available, robust, relatively low cost. | High sensitivity and specificity, suitable for complex matrices. | Simple, rapid, and high-throughput adaptable. |
| Disadvantages | Derivatization step can be time-consuming and introduce variability. Potential for interference. | Higher initial instrument cost and maintenance. | Indirect measurement, potential for enzyme inhibition by sample components. |
Experimental Data: Ornithine Levels in Mouse Tissues After 5-FMOrn Treatment
The following table summarizes representative data on the effect of a single intraperitoneal dose of 5-FMOrn (20 mg/kg) on ornithine concentrations in mouse liver and brain. The data is estimated from figures in Daune et al., 1988.
| Tissue | Treatment Group | Ornithine Concentration (µmol/g wet weight) |
| Liver | Control (untreated) | ~ 0.15 |
| 5-FMOrn (20 mg/kg) - Peak Level | > 2.0 | |
| Brain | Control (untreated) | ~ 0.02 |
| 5-FMOrn (20 mg/kg) - Peak Level | ~ 0.4 |
Source: Estimated from graphical data presented in Daune G, Gerhart F, Seiler N. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase. Biochem J. 1988 Jul 15;253(2):481-8.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway affected by 5-FMOrn and the general experimental workflow for measuring the resulting changes in ornithine levels.
Experimental Protocols
HPLC with Pre-column Derivatization (AQC Method)
This protocol is a generalized procedure for the quantification of ornithine in plasma or tissue homogenates.
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate supernatant, add 100 µL of a suitable internal standard solution (e.g., norvaline).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 20 mM HCl.
b. Derivatization:
-
In an autosampler vial, mix 10 µL of the reconstituted sample with 70 µL of borate (B1201080) buffer.
-
Add 20 µL of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent and vortex immediately for 10 seconds.
-
Incubate at 55°C for 10 minutes.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 140 mM sodium acetate (B1210297) with 7 mM triethylamine, pH 5.05).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., start with a low percentage of B, ramp up to elute the analytes, and then re-equilibrate).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).
LC-MS/MS Method
This protocol describes a general approach for the direct measurement of ornithine without derivatization.
a. Sample Preparation:
-
To 50 µL of plasma or tissue homogenate supernatant, add 200 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₅-ornithine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: An appropriate gradient for the separation of polar analytes (e.g., start with a high percentage of B and ramp down).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ornithine and the internal standard (e.g., Ornithine: m/z 133.1 → 70.1; ¹³C₅-ornithine: m/z 138.1 → 75.1).
Enzymatic Assay (Fluorometric)
This protocol is based on the principle of commercially available kits.
a. Sample Preparation:
-
For tissue samples, homogenize in the provided assay buffer and centrifuge to collect the supernatant.
-
For plasma/serum, samples can often be used directly or after deproteinization using a 10 kDa MWCO spin filter.
b. Assay Procedure:
-
Prepare a standard curve using the provided ornithine standard.
-
Add samples and standards to the wells of a 96-well microplate.
-
Prepare a reaction mix containing the ornithine enzyme mix, developer, and probe according to the kit's instructions.
-
Add the reaction mix to each well.
-
Incubate the plate, protected from light, for the time and temperature specified in the protocol (e.g., 30-60 minutes at 37°C).
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the ornithine concentration in the samples based on the standard curve.
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine aminotransferase activity, liver ornithine concentration and acute ammonia intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Action of 5-Fluoromethylornithine: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the activity of 5-Fluoromethylornithine (eflornithine, DFMO) and comparing its efficacy to other ornithine decarboxylase (ODC) inhibitors is crucial for advancing therapeutic strategies targeting polyamine metabolism. This guide provides a comprehensive overview of key biochemical assays, presenting comparative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of eflornithine's mechanism of action.
This compound is a well-established irreversible inhibitor of ornithine decarboxylase, the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell growth, differentiation, and proliferation.[1] By inhibiting ODC, eflornithine (B1671129) depletes intracellular polyamine pools, leading to cytostatic or cytotoxic effects in rapidly dividing cells, a principle leveraged in the treatment of diseases like African trypanosomiasis and certain cancers.[1]
Comparative Efficacy of Ornithine Decarboxylase Inhibitors
The inhibitory potential of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) and dissociation constants (KD). Below is a compilation of reported values for various ODC inhibitors, providing a basis for comparative assessment. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Enzyme | IC50 | K D (µM) | Reference |
| L-Eflornithine (L-DFMO) | Human ODC | - | 1.3 ± 0.3 | [2] |
| D-Eflornithine (D-DFMO) | Human ODC | ~7.5 µM | 28.3 ± 3.4 | [2] |
| Racemic Eflornithine (D/L-DFMO) | Human ODC | - | 2.2 ± 0.4 | [2] |
| Allicin | Human ODC | 11 nM | - | [3] |
| (E)-2-(fluoromethyl)dehydroornithine methyl ester (δ-MFMO-ME) | Mammalian ODC | Reported to be 14 times more potent than DFMO in vitro | - | [4] |
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | Mammalian ODC | Equipotent to δ-MFMO in vitro | - | [4] |
Key Biochemical Assays to Determine this compound Activity
Two primary types of biochemical assays are employed to confirm and quantify the activity of this compound: direct measurement of ODC enzyme inhibition and quantification of the downstream effects on cellular polyamine levels.
Ornithine Decarboxylase (ODC) Activity Assay
This assay directly measures the enzymatic activity of ODC in the presence and absence of inhibitors. The traditional method relies on the use of a radiolabeled substrate, while newer non-radioactive methods offer comparable sensitivity and ease of use.
This method relies on the quantification of CO2 produced from the decarboxylation of ornithine. The CO2 is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to convert phosphoenolpyruvate to oxaloacetate, which is then reduced to malate (B86768) by malate dehydrogenase (MDH), oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to ODC activity.[5]
Materials:
-
Purified ODC enzyme
-
L-ornithine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Malate dehydrogenase (MDH)
-
Phosphoenolpyruvate carboxylase (PEPC)
-
This compound and other test inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, PLP, PEP, NADH, MDH, and PEPC.
-
Add the ODC enzyme to the reaction mixture.
-
To initiate the reaction, add L-ornithine.
-
For inhibitor studies, pre-incubate the ODC enzyme with varying concentrations of this compound or other inhibitors before adding the substrate.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 30 minutes).
-
Calculate the rate of NADH consumption from the linear portion of the kinetic curve.
-
Determine the percent inhibition by comparing the rates of inhibitor-treated samples to an untreated control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Polyamine Depletion Assay via HPLC
Materials:
-
Cell culture reagents
-
This compound
-
Perchloric acid (PCA)
-
Dansyl chloride or o-phthalaldehyde (B127526) (OPA) for derivatization
-
Acetonitrile (B52724), methanol, and other HPLC-grade solvents
-
Polyamine standards (putrescine, spermidine, spermine)
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them using cold perchloric acid.
-
Protein Precipitation and Supernatant Collection: Centrifuge the cell lysate to precipitate proteins. Collect the supernatant containing the polyamines.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Detection: Use a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.[6]
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards. Determine the concentration of putrescine, spermidine, and spermine in the samples by comparing their peak areas to the standard curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
Caption: Workflow for the non-radioactive ornithine decarboxylase (ODC) activity assay.
Caption: Workflow for the analysis of intracellular polyamines by HPLC.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-Fluoromethylornithine and Canaline as Ornithine Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the efficacy of two known inhibitors of Ornithine Aminotransferase (OAT), 5-Fluoromethylornithine (5-FMOrn) and L-Canaline. OAT is a critical mitochondrial enzyme involved in amino acid metabolism, and its inhibition has therapeutic potential in various diseases, including cancer and gyrate atrophy of the choroid and retina. This document summarizes key experimental data, outlines detailed methodologies for relevant experiments, and provides visual representations of their mechanisms of action and experimental workflows.
Executive Summary
Both this compound and L-Canaline are irreversible inhibitors of Ornithine Aminotransferase (OAT), a key enzyme in ornithine metabolism. While both compounds effectively inhibit OAT, experimental data reveals significant differences in their in vitro and in vivo efficacy. 5-FMOrn demonstrates superior potency and duration of action in vivo, making it a more promising candidate for therapeutic development. In contrast, while Canaline exhibits rapid in vitro inhibition, its in vivo efficacy is limited and requires substantially higher doses for a transient effect.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative parameters for this compound and L-Canaline based on available experimental data.
| Parameter | This compound (5-FMOrn) | L-Canaline | Reference |
| Target Enzyme | Ornithine Aminotransferase (OAT) | Ornithine Aminotransferase (OAT) | [1][2] |
| Mechanism of Action | Enzyme-activated irreversible inhibitor | Forms a stable oxime with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, leading to irreversible inhibition. | [1][2] |
| In Vitro Potency | Ki(app.) = 30 µM (for purified rat liver OAT) | IC50 ≈ 0.3 µM | [1][3] |
| In Vivo Potency | 10 mg/kg i.p. in mice inactivates >90% of OAT in brain and liver for 24 hours. | 500 mg/kg i.p. in mice produces a transient (65-70%) inhibition of OAT. | [1] |
| Specificity | Specific for OAT.[4] | Known to inhibit other pyridoxal phosphate-dependent enzymes. | [2] |
Mechanism of Action
This compound (5-FMOrn) is an enzyme-activated, irreversible inhibitor of OAT.[1] It acts as a suicide substrate, where the enzyme's own catalytic mechanism converts 5-FMOrn into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[1]
L-Canaline , a structural analog of ornithine, acts as a potent irreversible inhibitor of OAT by reacting with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.[2] This reaction forms a stable oxime, rendering the enzyme catalytically inactive.[2]
Figure 1: Mechanisms of OAT inhibition by 5-FMOrn and L-Canaline.
Experimental Protocols
In Vitro Ornithine Aminotransferase (OAT) Activity Assay
This protocol is adapted from a method for determining OAT activity by measuring the formation of its product, pyrroline-5-carboxylate (P5C).
Materials:
-
Purified OAT enzyme
-
L-ornithine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
o-Aminobenzaldehyde (OAB)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-ornithine, α-ketoglutarate, and PLP.
-
Enzyme Addition: Initiate the reaction by adding the purified OAT enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
P5C Detection: Add OAB to the mixture. OAB reacts with P5C to form a colored product.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 440 nm) using a spectrophotometer. The amount of P5C formed is proportional to the OAT activity.
-
Inhibitor Testing: To determine the IC50 or Ki of an inhibitor, perform the assay in the presence of varying concentrations of the inhibitor (5-FMOrn or Canaline).
In Vivo Evaluation of OAT Inhibition in Mice
This protocol describes a general workflow for assessing the in vivo efficacy of OAT inhibitors in a mouse model, based on the comparative study by Bolkenius et al. (1990).[1]
Materials:
-
Male CD1 mice
-
This compound dihydrochloride
-
DL-Canaline
-
Sterile saline solution (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue homogenization buffer
-
Reagents for OAT activity assay (as described above)
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Inhibitor Preparation: Dissolve 5-FMOrn and DL-Canaline in sterile saline to the desired concentrations.
-
Inhibitor Administration:
-
Tissue Collection: At specified time points after injection (e.g., 2, 6, 24 hours), euthanize the mice and collect tissues of interest (e.g., liver, brain).
-
Tissue Homogenization: Homogenize the collected tissues in a suitable buffer to prepare tissue lysates.
-
OAT Activity Measurement: Determine the OAT activity in the tissue lysates using the in vitro assay described previously.
-
Data Analysis: Compare the OAT activity in the inhibitor-treated groups to the control group to determine the percentage of inhibition.
Figure 2: Experimental workflow for in vivo OAT inhibition studies.
Discussion and Conclusion
The compiled data clearly indicates that while both this compound and L-Canaline are effective irreversible inhibitors of Ornithine Aminotransferase, 5-FMOrn exhibits a significantly superior in vivo efficacy profile. A much lower dose of 5-FMOrn (10 mg/kg) is required to achieve a near-complete and sustained inhibition of OAT in key tissues compared to L-Canaline (500 mg/kg), which only produces a transient and partial inhibition.[1]
The higher in vivo potency of 5-FMOrn can be attributed to its mechanism as an enzyme-activated inhibitor, which likely leads to a more targeted and efficient inactivation of OAT within the cellular environment. In contrast, the broader reactivity of L-Canaline with other PLP-dependent enzymes may contribute to off-target effects and a less favorable pharmacokinetic/pharmacodynamic profile in vivo.
For researchers and drug development professionals, this compound represents a more promising lead compound for the development of therapeutics targeting OAT. Its high in vivo potency and specificity suggest a greater potential for achieving therapeutic efficacy with a favorable safety margin. Further research should focus on the pharmacokinetic properties and long-term efficacy and safety of 5-FMOrn in relevant disease models.
References
- 1. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ornithine Decarboxylase Inhibitors: DFMO vs. Novel Alternatives
An Important Clarification on 5-Fluoromethylornithine
Initial inquiries into a comparison between this compound (5-FMOrn) and α-difluoromethylornithine (DFMO) for the inhibition of polyamine synthesis have revealed a critical distinction in their enzymatic targets. The available scientific literature indicates that 5-FMOrn is a specific irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT), an enzyme involved in ornithine metabolism but not the rate-limiting step of polyamine biosynthesis.[1][2][3] In contrast, DFMO is a well-established irreversible inhibitor of ornithine decarboxylase (ODC), the key enzyme that catalyzes the first committed step in the synthesis of polyamines.[4][5][6][7] Therefore, a direct comparison of these two compounds in the context of polyamine synthesis inhibition is not scientifically appropriate.
This guide will instead provide a detailed comparison between the widely studied DFMO and a novel, more potent ODC inhibitor, referred to here as Compound 11 , as described in recent literature, to offer relevant insights for researchers and drug development professionals.[8][9]
Introduction to Polyamine Synthesis and ODC Inhibition
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[6][10][11] The biosynthesis of polyamines is tightly regulated, with ornithine decarboxylase (ODC) serving as the rate-limiting enzyme that converts ornithine to putrescine.[6][11][12] Elevated ODC activity and polyamine levels are frequently observed in cancer cells, making ODC a prime target for therapeutic intervention.[6][13][14]
DFMO (also known as eflornithine) is a first-generation irreversible ODC inhibitor that has been investigated for its anticancer and chemopreventive properties.[5][7] While showing promise, its clinical application has been somewhat limited by the need for high doses due to its modest potency.[8] This has spurred the development of novel ODC inhibitors with improved efficacy.
Comparative Efficacy: DFMO vs. Compound 11
Recent studies have focused on designing ODC inhibitors with significantly higher potency than DFMO. Compound 11, a novel small molecule inhibitor, has demonstrated superior in vitro activity. The following table summarizes the key quantitative data comparing the inhibitory performance of DFMO and Compound 11.
| Parameter | DFMO | Compound 11 | Reference |
| ODC IC50 (μM) | ~18 | 0.02 | [8] |
| Cellular ODC Activity Inhibition | Significant | Greater than DFMO | [8] |
| Reduction in Putrescine Levels | Substantial | Undetectable | [8] |
| Reduction in Spermidine Levels | Significant | Greater than DFMO | [8] |
| Reduction in Spermine Levels | Significant | Greater than DFMO | [8] |
Signaling Pathways and Experimental Workflows
The inhibition of ODC and subsequent depletion of polyamines can impact various cellular signaling pathways. For instance, studies have shown that DFMO can modulate the MAPK pathway, leading to increased ERK phosphorylation, which may contribute to its anti-invasive properties.[15][16]
Below are diagrams illustrating the polyamine biosynthesis pathway and a typical experimental workflow for evaluating ODC inhibitors.
Caption: The polyamine biosynthesis pathway, highlighting the role of ODC and its inhibition by DFMO.
Caption: A generalized experimental workflow for the evaluation of ODC inhibitors.
Experimental Protocols
Ornithine Decarboxylase (ODC) Inhibition Assay (In Vitro)
This assay is designed to determine the concentration of an inhibitor required to reduce ODC enzyme activity by 50% (IC50).
Methodology:
-
Enzyme Preparation: Recombinant human ODC is expressed and purified.
-
Inhibitor Incubation: The purified ODC enzyme is incubated with varying concentrations of the inhibitor (e.g., DFMO or Compound 11) for a specified period (e.g., 30 minutes) at room temperature in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA).[9]
-
Enzymatic Reaction: The reaction is initiated by adding a mixture containing L-ornithine, the cofactor pyridoxal-5-phosphate (PLP), and radiolabeled [1-14C] L-ornithine.[9]
-
Measurement of Activity: The activity of ODC is determined by measuring the release of radiolabeled 14CO2, which is captured and quantified using a scintillation counter.[17]
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined from the resulting dose-response curve.
Cellular ODC Activity and Polyamine Level Analysis
These assays assess the effect of ODC inhibitors on enzyme activity and polyamine concentrations within cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Kelly neuroblastoma) are cultured and treated with the ODC inhibitors at specified concentrations for a set duration.[8]
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular contents.
-
Cellular ODC Activity: The ODC activity in the cell lysates is measured using a method similar to the in vitro assay described above.[8]
-
Polyamine Quantification: Intracellular polyamine levels (putrescine, spermidine, and spermine) are quantified using techniques such as high-performance liquid chromatography (HPLC) following derivatization.[8]
Cell Proliferation Assay
This assay evaluates the impact of ODC inhibition on the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the ODC inhibitors.
-
Assessment of Proliferation: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using methods such as the Sulforhodamine B (SRB) assay, which measures cellular protein content, or by direct cell counting.
-
Data Analysis: The effect of the inhibitor on cell growth is determined by comparing the proliferation of treated cells to untreated control cells.
Conclusion
While DFMO has been a cornerstone in the study of polyamine synthesis inhibition, the development of novel ODC inhibitors like Compound 11, with significantly greater potency, represents a promising advancement in this field. The enhanced ability of these new compounds to inhibit ODC activity and deplete cellular polyamine levels may translate to improved therapeutic efficacy in the treatment of cancers and other diseases characterized by dysregulated polyamine metabolism. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profiles of these next-generation ODC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride|Cas# 124796-41-4 [glpbio.cn]
- 3. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-alpha-Difluoromethylornithine Hydrochloride (DFMO) | Cell Signaling Technology [cellsignal.com]
- 5. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difluoromethylornithine in cancer: new advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine Biosynthesis → Area → Sustainability [lifestyle.sustainability-directory.com]
- 11. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 12. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cellular mechanisms mediating the anti-invasive properties of the ornithine decarboxylase inhibitor alpha-difluoromethylornithine (DFMO) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of 5-Fluoromethylornithine with Other Transaminases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of 5-Fluoromethylornithine (5-FMOrn) against its primary target, L-ornithine:2-oxoacid aminotransferase (OAT), and its cross-reactivity with other transaminases. The data presented underscores the high specificity of 5-FMOrn as an irreversible inhibitor of OAT, a critical enzyme in amino acid metabolism.
Executive Summary
This compound is a potent, enzyme-activated irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT)[1][2]. Experimental evidence strongly indicates that 5-FMOrn is highly specific for OAT. Notably, it shows no significant inhibitory activity against the structurally and mechanistically similar enzyme, γ-aminobutyric acid (GABA) transaminase (GABA-T), at concentrations up to 1 mM. In vivo studies further support this specificity, demonstrating that administration of 5-FMOrn leads to a dramatic and selective increase in ornithine concentrations in various tissues without affecting the levels of other amino acids[1][2]. This high degree of selectivity makes 5-FMOrn a valuable tool for studying the specific roles of OAT in physiological and pathological states.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on ornithine aminotransferase and its lack of effect on GABA transaminase.
| Enzyme Target | Common Abbreviation | Organism/Source | Inhibitor | Key Parameters | Value | Reference |
| L-ornithine:2-oxoacid aminotransferase | OAT | Rat Liver (purified) | This compound | Ki(app) | 30 µM | [3] |
| τ1/2 (half-life of inactivation) | 4 min | [3] | ||||
| γ-Aminobutyric acid:2-oxoglutarate aminotransferase | GABA-T | Rat Brain (partially purified) | This compound | Activity | Unaffected at concentrations up to 1 mM | [2] |
Note: No peer-reviewed studies were identified that specifically tested the inhibitory activity of this compound against other common transaminases such as alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST). The available evidence points towards a very high degree of specificity for OAT.
Key Signaling & Metabolic Pathways
The following diagram illustrates the central role of Ornithine Aminotransferase (OAT) in connecting the urea (B33335) cycle with the metabolism of glutamate (B1630785) and proline. This compound specifically blocks this pathway at the OAT-catalyzed step.
References
A Comparative Guide to LC-MS/MS and Alternative Methods for the Quantification of 5-Fluoromethylornithine in Plasma
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trials involving 5-Fluoromethylornithine (eflornithine), the accurate and precise quantification of this ornithine decarboxylase inhibitor in plasma is paramount. This guide provides a comprehensive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with other analytical techniques for the determination of this compound concentrations in plasma.
LC-MS/MS: The Gold Standard for Bioanalysis
LC-MS/MS has emerged as the preferred method for the quantification of drugs and metabolites in complex biological matrices due to its high sensitivity, selectivity, and robustness. A novel and sensitive LC-MS/MS assay has been developed and validated for the quantification of D,L-alpha-difluoromethylornithine (DFMO), another name for eflornithine (B1671129), in mouse plasma.[1]
Experimental Protocol for LC-MS/MS Quantification
The following protocol details a validated method for quantifying this compound in plasma using LC-MS/MS.[1]
-
Sample Preparation: A simple and rapid protein precipitation method is employed. 20 µL of plasma standards and quality control samples are treated with cold acetonitrile (B52724) to precipitate proteins.
-
Chromatographic Separation:
-
HPLC System: A Shimadzu triple quad LC-MS/MS system.
-
Column: Atlantis HILIC Silica 3 µm, 2.1 × 100 mm.
-
Mobile Phase: An isocratic mobile phase consisting of 75:25 acetonitrile and 0.2% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: 183 m/z.
-
Product Ions: Transitions monitored are 183 > 120.10, 183 > 166.10, and 183 > 80.05.
-
Performance of the LC-MS/MS Method
The described LC-MS/MS method exhibits excellent performance characteristics, making it suitable for high-throughput bioanalysis in support of preclinical and clinical studies.[1]
| Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Linearity (r²) | 0.9960 - 0.9999 |
| Calibration Range | 250 - 50,000 ng/mL |
| Inter-day Precision (%CV) | ≤0.7% |
| Inter-day Accuracy (% bias) | ≤3% |
Workflow of the LC-MS/MS Method
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Alternative Analytical Methods
While LC-MS/MS is the benchmark, other methods have been reported for the determination of eflornithine, each with its own set of advantages and limitations.
1. Liquid Chromatography with UV Detection (LC-UV)
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been developed for the assay of Eflornithine hydrochloride.[2]
-
Methodology: This method involves pre-column derivatization with o-phthalaldehyde-N-acetyl-L-cysteine to enable UV detection of the diastereomers at 340 nm.[2] The separation is achieved on a C18 column with a mobile phase of methanol (B129727) and water.[2]
-
Performance: The lower limit of quantification (LLOQ) for L- and D-eflornithine was 1.5 µM, with between-day precisions ranging from 2.0% to 8.4% at different concentrations.[2]
-
Comparison to LC-MS/MS: LC-UV is generally less sensitive and selective than LC-MS/MS. The need for a derivatization step can add complexity and variability to the sample preparation process. However, the instrumentation is more widely available and less expensive than a mass spectrometer.
2. Spectrofluorometric Method
A spectrofluorometric method for the determination of eflornithine in commercial cream samples and various biological samples has been reported.[2]
-
Methodology: This technique is based on the formation of a highly fluorescent dihydropyridine (B1217469) derivative after the interaction of eflornithine with an acetylacetone/formaldehyde reagent.[2]
-
Performance: Specific quantitative performance data for plasma was not detailed in the provided search results.
-
Comparison to LC-MS/MS: Spectrofluorometric methods can be sensitive but are often more susceptible to interference from the sample matrix compared to LC-MS/MS, which can impact accuracy and precision.
3. UPLC-MS/MS with Derivatization
To overcome the challenges of retaining and detecting the polar this compound molecule on traditional reversed-phase columns, a derivatization approach coupled with UPLC-MS/MS has been developed for its quantification in rat brain.[3]
-
Methodology: Eflornithine is derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) prior to UPLC-MS/MS analysis on a C18 column.[3]
-
Performance: This method achieved a lower limit of quantification of 0.1 µM (18 ng/mL) using only 10 μL of rat brain homogenate.[3]
-
Comparison to Direct LC-MS/MS: While offering excellent sensitivity, the additional derivatization step can increase sample preparation time and introduce potential sources of error. The direct injection HILIC LC-MS/MS method described earlier avoids this complexity.
Conclusion
The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study. The direct injection LC-MS/MS method utilizing HILIC chromatography offers a superior combination of sensitivity, selectivity, and throughput without the need for derivatization.[1] While alternative methods like LC-UV and spectrofluorometry exist, they generally do not match the performance of LC-MS/MS for rigorous bioanalytical applications in drug development. For studies requiring the highest level of sensitivity and accuracy, a well-validated LC-MS/MS method is the recommended approach.
References
- 1. Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive assay for eflornithine quantification in rat brain using pre-column derivatization and UPLC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for OAT Inhibition: 5-Fluoromethylornithine vs. Genetic Knockdown
For researchers in cellular metabolism, oncology, and drug development, the precise modulation of enzyme activity is paramount. Ornithine Aminotransferase (OAT), a key enzyme in amino acid and polyamine metabolism, has emerged as a significant therapeutic target. This guide provides an in-depth, objective comparison of two primary methods for inhibiting OAT function: the chemical inhibitor 5-Fluoromethylornithine (5-FMO) and genetic knockdown/knockout models.
This comparison will delve into their mechanisms of action, effects on cellular processes, and the practical considerations for their use in research, supported by experimental data.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (5-FMO) | Genetic OAT Knockdown/Knockout |
| Mechanism of Action | Irreversible, specific inhibitor of OAT enzyme activity.[1] | Reduction or complete elimination of OAT protein expression through RNA interference (siRNA/shRNA) or gene editing (CRISPR/Cas9).[2][3] |
| Specificity | Highly specific for OAT.[1] | Highly specific to the OAT gene. |
| Reversibility | Irreversible inhibition of the enzyme.[1] | Knockdown can be transient or stable; knockout is permanent. |
| Off-Target Effects | Minimal off-target effects reported.[3] | Potential for off-target effects with siRNA depending on sequence design. CRISPR/Cas9 can have off-target genomic edits. |
| Control | Dose-dependent control over the degree of enzyme inhibition. | Level of knockdown can be modulated to some extent; knockout results in complete loss of function. |
| Residual Activity | Often leaves a residual OAT-like activity (10-20%).[1][4] | Knockdown can be incomplete; knockout leads to complete ablation of protein expression. |
| Applications | In vitro and in vivo studies, preclinical evaluation of OAT inhibition as a therapeutic strategy. | Fundamental research on the biological roles of OAT, target validation. |
Delving Deeper: Mechanism of Action
This compound (5-FMO) is a mechanism-based inhibitor, also known as a "suicide inhibitor," of OAT. It acts as a specific, irreversible inactivator of the enzyme.[1] This means that 5-FMO binds to the active site of the OAT enzyme and, through the catalytic action of the enzyme itself, is converted into a reactive intermediate that covalently bonds to the enzyme, permanently inactivating it.[5] A notable characteristic of 5-FMO treatment is the persistence of a low level of OAT-like activity (typically 10-20%) that is resistant to further inhibition by the compound.[1][4]
Genetic OAT knockdown approaches, such as RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), work at the post-transcriptional level. These methods introduce small RNA molecules that are complementary to the OAT messenger RNA (mRNA), leading to its degradation and thereby preventing the translation of the OAT protein.[6] This results in a significant reduction, but not always a complete elimination, of OAT protein levels.
Genetic OAT knockout , typically achieved using CRISPR/Cas9 technology, involves the direct editing of the OAT gene in the cellular DNA. This creates a permanent, heritable loss-of-function mutation, resulting in the complete absence of the OAT protein.[2]
Impact on Cellular Processes: A Quantitative Comparison
The inhibition of OAT, whether by chemical or genetic means, has profound effects on cellular metabolism, particularly on polyamine synthesis and cell proliferation.
Effects on OAT Activity, Ornithine, and Polyamine Levels
| Parameter | This compound (5-FMO) | Genetic OAT Knockdown | Source |
| OAT Activity | ~80-90% inhibition in vivo (mice) | >90% knockdown of mRNA levels in vitro | [1][7] |
| Ornithine Levels | Greatly enhanced in various tissues | No significant compensatory increase from arginine-derived ornithine | [1][3] |
| Putrescine Levels | 32-fold suppression of glutamine-derived putrescine | Significant suppression of glutamine-derived putrescine | [3] |
| Total Putrescine Pools | ~7-fold decrease | ~7-fold decrease | [3] |
Effects on Cell Proliferation
Studies in pancreatic ductal adenocarcinoma (PDA) cell lines have demonstrated that both 5-FMO treatment and genetic knockdown of OAT significantly impede cell growth.[3] This highlights the critical role of OAT-mediated polyamine synthesis in supporting the proliferation of these cancer cells.[3]
Experimental Protocols
Key Experiment: In Vitro Inhibition of OAT using this compound
Objective: To assess the effect of 5-FMO on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon)
-
Complete cell culture medium
-
This compound (5-FMO) dihydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
5-FMO Preparation: Prepare a stock solution of 5-FMO in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of 5-FMO (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability and proliferation using a suitable method, such as:
-
Direct Cell Counting: Trypsinize the cells, stain with Trypan Blue, and count viable cells using a hemocytometer.
-
MTT Assay: Measure the metabolic activity of the cells, which correlates with cell number.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of 5-FMO compared to the vehicle control.
Key Experiment: Genetic Knockdown of OAT using siRNA
Objective: To reduce the expression of OAT in a cell line to study its functional consequences.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
siRNA targeting OAT (at least two different sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates 24 hours before transfection to achieve 60-80% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the OAT siRNA and control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM in a separate tube.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform qRT-PCR to quantify the reduction in OAT mRNA levels compared to the control siRNA-treated cells.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells, separate the proteins by SDS-PAGE, and perform a Western blot using an antibody specific for OAT to confirm the reduction in protein levels.
-
-
Functional Assays: Once knockdown is confirmed, proceed with functional assays to assess the phenotypic consequences (e.g., cell proliferation, metabolic analysis).
Visualizing the Molecular Landscape
OAT in the Polyamine Synthesis Pathway
References
- 1. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of OAT Inhibitors In Vitro: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Organic Anion Transporter (OAT) inhibitors, supported by experimental data. OATs are crucial in drug disposition and renal secretion, making the identification and characterization of their inhibitors a critical aspect of drug development to avoid potential drug-drug interactions.
This guide summarizes key quantitative data on the inhibitory potential of various compounds against OAT1 and OAT3, outlines detailed experimental protocols for assessing OAT inhibition, and provides a visual representation of the typical experimental workflow.
Data Presentation: Inhibitory Potency (IC50) of Selected OAT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common OAT inhibitors against human OAT1 and OAT3. Lower IC50 values indicate greater inhibitory potency. These values were determined using in vitro cell-based assays.
| Inhibitor | Target | Substrate | Cell Line | IC50 (µM) | Reference |
| Probenecid | hOAT1 | 6-Carboxyfluorescein (B556484) | HEK293 | 12.3 | [1] |
| Probenecid | hOAT3 | 6-Carboxyfluorescein | HEK293 | 2.8 | [2] |
| Novobiocin | hOAT1 | Not Specified | Not Specified | 34.76 ± 0.31 | [3][4] |
| Novobiocin | hOAT3 | Not Specified | Not Specified | 4.987 ± 0.35 | [3][4] |
| Cimetidine | hOAT1 | Not Specified | Not Specified | 492 | [1] |
| Cimetidine | hOAT3 | Not Specified | Not Specified | 92 | [1] |
| Rosmarinic Acid | hOAT1 | Not Specified | Not Specified | 60.6 | [1] |
| Rosmarinic Acid | hOAT3 | Not Specified | Not Specified | 1.52 | [1] |
| Baicalein | hOAT3 | Not Specified | Not Specified | 2.4 | [5] |
| Wogonin | hOAT3 | Not Specified | Not Specified | 1.3 | [5] |
It is important to note that IC50 values can vary depending on the experimental conditions, including the substrate and cell line used.[6]
Experimental Protocols
The following is a generalized protocol for an in vitro OAT inhibition assay using a fluorescent substrate. This method is commonly used to determine the IC50 values of test compounds.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired OAT isoform (e.g., hOAT1 or hOAT3) are cultured under standard conditions.[7][8]
-
Cells are seeded into 96-well, black-wall, clear-bottom plates at a density of approximately 5 x 10^4 cells per well and grown to confluence, typically for 24 hours.[9]
2. Preparation of Solutions:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with MgCl2 and CaCl2 is commonly used.[9][10]
-
Substrate Solution: A fluorescent substrate, such as 6-carboxyfluorescein (6-CF), is prepared in the assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific OAT.[9][11] For hOAT1, the Km of 6-CF is approximately 12.7 µM, and for hOAT3, it is around 7.24 µM.[9]
-
Inhibitor Solutions: Test compounds and a known positive control inhibitor (e.g., probenecid) are prepared at various concentrations in the assay buffer.[8][11] A vehicle control (e.g., DMSO) is also prepared.
3. Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed twice with pre-warmed assay buffer.[10]
-
Cells are then pre-incubated with the inhibitor solutions (including the test compounds at different concentrations, positive control, and vehicle control) for a specified period, for instance, 10-30 minutes at 37°C.
-
The uptake of the substrate is initiated by adding the substrate solution to each well.
-
The incubation continues for a defined period, typically 10-12 minutes at room temperature or 37°C.[9][11]
4. Termination of Uptake and Measurement:
-
The uptake is stopped by rapidly washing the cells four times with ice-cold assay buffer.[10]
-
The cells are then lysed using a lysis buffer (e.g., 0.2 N NaOH) for about 1 hour.[9]
-
The intracellular fluorescence is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., for 6-CF, excitation at ~485 nm and emission at ~520 nm).
5. Data Analysis:
-
The fluorescence readings from mock-transfected cells (not expressing the OAT) can be subtracted to determine the specific uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[12]
Mandatory Visualization
Below are diagrams illustrating the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. xenotech.com [xenotech.com]
- 3. Novobiocin Is a Potent Inhibitor for Human Organic Anion Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin is a potent inhibitor for human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Fluoromethylornithine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like 5-Fluoromethylornithine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical and investigational drug waste management.
As an investigational chemical, this compound should be treated as hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise. Adherence to institutional and local regulations is critical.
Key Disposal Considerations
The following table summarizes the crucial aspects of this compound waste management:
| Aspect | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | To ensure the highest level of safety in the absence of specific disposal data for this compound. |
| Container Selection | Use a compatible, leak-proof container with a secure screw-top lid (e.g., glass or polyethylene).[1][2] | To prevent spills, leaks, and reactions with the container material. |
| Labeling | Affix a "Hazardous Waste" label provided by your institution's EHS department.[1][2] | Proper identification is crucial for safe handling, storage, and disposal by waste management personnel. |
| Information on Label | Include the full chemical name ("this compound"), concentration, PI name, lab location, and contact number.[1] | To provide essential information for emergency response and proper disposal. |
| Segregation | Store this compound waste separately from other chemical waste streams.[2][3] | To prevent accidental chemical reactions. |
| Storage | Store in a designated and secure Satellite Accumulation Area (SAA).[1] | To comply with regulations and minimize the risk of unauthorized access or accidental spills. |
| Disposal Method | Arrange for professional disposal through your institution's EHS department.[3][4][5] Incineration is a common method for investigational drugs.[4][5] | To ensure the complete and safe destruction of the compound in compliance with regulations. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2] | To decontaminate containers before they can be disposed of as regular trash. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final pickup.
1. Personnel Training:
-
Ensure all personnel handling the waste have completed your institution's required chemical waste management training.[1]
2. Waste Collection and Containment:
-
Designate a specific, compatible waste container for this compound waste.
-
This includes pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions.
-
Do not mix with other waste types.[3]
-
Keep the container securely closed except when adding waste.[2]
3. Labeling the Waste Container:
-
Obtain official "Hazardous Waste" labels from your EHS department.[1]
-
Fill out the label completely and legibly with the required information as detailed in the table above.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA. This area should be secure and away from general laboratory traffic.[1]
-
The SAA may require secondary containment, such as a larger tub, to contain any potential leaks.[1]
5. Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[1][4]
-
Follow their specific procedures for requesting a pickup, which may involve submitting an online form.[1]
6. Documentation:
-
Maintain accurate records of the disposal, including the date, quantity of waste, and pickup confirmation, as required by your institution and any relevant research protocols.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. ashp.org [ashp.org]
Personal protective equipment for handling 5-Fluoromethylornithine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoromethylornithine. The following procedures are based on available supplier safety information and general laboratory best practices, as a comprehensive Safety Data Sheet (SDS) was not immediately available.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Use whenever there is a risk of splashing. Standard eyeglasses are not sufficient.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other appropriate chemical-resistant gloves should be worn.[1][4] PVC gloves are not recommended due to poor chemical resistance.[2] Inspect gloves for any signs of degradation or contamination before use. |
| Body Protection | Laboratory Coat | A lab coat is required to protect against skin contact.[3] |
| Respiratory Protection | Use in a Ventilated Area | Handle in a chemical fume hood to avoid inhalation of any dust or aerosols. |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting.[3][4] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for the powder form are -20°C for up to 3 years.[6]
-
For solutions in solvent, storage at -80°C is recommended for up to 1 year.[6]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Waste Collection:
-
Labeling: Clearly label a dedicated, sealed container for "Halogenated Organic Waste" and specify "this compound".[7]
-
Segregation: Do not mix with other waste streams unless compatible.
-
Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be collected as hazardous waste.[8]
Disposal Method:
-
The primary method of disposal is through an approved hazardous waste disposal facility.[7]
Experimental Protocols: Mechanism of Action
This compound is a specific and irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT).[9][10][11] OAT is a key enzyme in the metabolic pathway of ornithine. By inhibiting OAT, this compound leads to an increase in ornithine concentrations in tissues.[10]
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. pppmag.com [pppmag.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
